(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648786 | |
| Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60604-36-6, 21156-44-5 | |
| Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21156-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated analog of the amino acid proline. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring imparts unique stereoelectronic properties. These modifications can significantly influence the conformational preferences of the pyrrolidine ring, as well as the acidity and basicity of the carboxylic acid and amine groups, respectively. Such alterations are of considerable interest in medicinal chemistry and drug development, where fluorinated proline analogs are utilized to enhance peptide stability, binding affinity, and metabolic resistance. This document provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.
Core Physical Properties
A summary of the core physical properties for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its hydrochloride salt is presented below. It is important to note that experimentally determined data for the hydrochloride salt are not widely available in the public domain. Much of the available data pertains to the free acid or N-protected derivatives.
| Property | Value | Compound Form | Source |
| Molecular Formula | C₅H₉ClFNO₂ | Hydrochloride Salt | [1] |
| Molecular Weight | 169.58 g/mol | Hydrochloride Salt | [1] |
| Physical Form | Solid | Free Acid | |
| Purity | Min. 95% | Hydrochloride Salt | [1] |
| Storage Temperature | Room Temperature | Free Acid |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for amino acid analogs and can be specifically adapted for this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
For hygroscopic or solvated samples, prior drying under vacuum is recommended.
Solubility Determination
Solubility is a crucial parameter for drug formulation and delivery. The "shake-flask" method is a common technique for its determination.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV, LC-MS, or NMR spectroscopy.[2][3][4]
-
The experiment should be performed in triplicate to ensure reproducibility.
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is used to determine enantiomeric purity.[5]
Methodology:
-
A solution of the compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a designated solvent (e.g., water, methanol, chloroform).[5][6]
-
The polarimeter is calibrated by measuring the rotation of the pure solvent (the blank).[7]
-
The sample solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[5]
-
The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C or 25 °C).[6][8]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amino acid derivative like the target molecule, there will be at least two pKa values corresponding to the carboxylic acid and the secondary amine.
Methodology (Potentiometric Titration):
-
A solution of the compound is prepared in water or a suitable co-solvent at a known concentration.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate all ionizable groups.
-
Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.[9]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the buffering regions of the titration curve.[9]
Methodology (¹⁹F NMR Spectroscopy): For fluorinated compounds, ¹⁹F NMR can be a powerful tool for pKa determination, as the chemical shift of the fluorine atom is often sensitive to the protonation state of nearby functional groups.[10][11]
-
A series of buffered solutions covering a wide pH range are prepared.
-
A constant concentration of the fluorinated compound is added to each buffer.
-
The ¹⁹F NMR spectrum is recorded for each sample.
-
The change in the ¹⁹F chemical shift is plotted against the pH.
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[10][11]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the experimental determination of the physical properties discussed.
References
- 1. (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride [cymitquimica.com]
- 2. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. digicollections.net [digicollections.net]
- 9. scribd.com [scribd.com]
- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and scalable synthetic route for the preparation of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a valuable proline derivative used in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, (2S,4R)-N-Boc-4-hydroxy-L-proline, and proceeds through a key fluorination step with stereochemical inversion, followed by deprotection to yield the target compound. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process starting from N-Boc-protected (2S,4R)-4-hydroxy-L-proline. The core of this strategy involves the nucleophilic substitution of the hydroxyl group with fluoride, which proceeds with inversion of configuration at the C-4 position. The use of protecting groups for both the amine and carboxylic acid functionalities is crucial for achieving high yield and purity.
The overall synthetic transformation is outlined below:
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
This initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent fluorination step.
Methodology:
-
To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester
This key step introduces the fluorine atom at the C-4 position with inversion of stereochemistry using nosyl fluoride as the fluorinating agent. This method is advantageous for its scalability and potential for chromatography-free purification.[1][2]
Methodology:
-
N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) is dissolved in an appropriate solvent like acetonitrile.
-
Triethylamine trihydrofluoride (Et3N·3HF) (1.5 eq) is added to the solution.
-
Nosyl fluoride (1.2 eq) is then added portion-wise at room temperature.
-
The reaction mixture is stirred for 12-24 hours at room temperature, with progress monitored by TLC or HPLC.
-
After completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester.
Step 3: Synthesis of this compound
The final step involves the simultaneous removal of the Boc protecting group and hydrolysis of the methyl ester under acidic conditions to yield the desired hydrochloride salt.
Methodology:
-
The crude N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester is treated with 6M aqueous hydrochloric acid (5-10 vol).
-
The mixture is heated to reflux (approximately 100-110 °C) for 4-8 hours. The reaction progress is monitored until the starting material is fully consumed.
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent like dichloromethane to remove any organic impurities.
-
The aqueous layer is then concentrated under reduced pressure to afford a solid.
-
The resulting solid is triturated with a solvent such as diethyl ether or acetone to induce crystallization and remove any remaining impurities.
-
The solid product is collected by filtration, washed with the trituration solvent, and dried under vacuum to yield this compound.
III. Data Presentation
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) |
| 1 | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | N-Boc-(2S,4R)-4-hydroxy-L-proline | Methanol, Thionyl Chloride | >95% | >98% |
| 2 | N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | Nosyl Fluoride, Et3N·3HF | 60-70% | >99%[1] |
| 3 | This compound | N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester | 6M Hydrochloric Acid | 85-95% | >98% |
IV. Logical Relationships in the Synthetic Pathway
The synthesis follows a logical progression of protection, functional group transformation, and deprotection. The stereochemistry at the C-2 position is retained throughout the synthesis, while the stereochemistry at the C-4 position is inverted during the fluorination step.
Caption: Logical flow of the synthesis highlighting key transformations.
This comprehensive guide provides the necessary details for the successful synthesis of this compound. The presented methodology is scalable and yields a high-purity product suitable for further applications in research and drug development.
References
An In-depth Technical Guide to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a fluorinated proline analog of significant interest in pharmaceutical research and development. This document consolidates key chemical and physical data, outlines experimental applications, and explores its potential role in biological signaling pathways.
Core Compound Identification and Properties
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its hydrochloride salt are chiral building blocks used to introduce conformational constraints into peptide structures. The stereospecific introduction of a fluorine atom at the 4-position of the pyrrolidine ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.
A comprehensive summary of the compound's properties is provided in the tables below. It is important to distinguish between the free acid and its hydrochloride salt, as they have distinct CAS numbers and molecular weights.
| Identifier | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | This compound |
| CAS Number | 2507-61-1 | 60604-36-6 |
| Molecular Formula | C₅H₈FNO₂ | C₅H₈FNO₂·HCl |
| Molecular Weight | 133.12 g/mol | 169.58 g/mol |
| Synonyms | (2S,4R)-4-fluoro-2-pyrrolidinecarboxylic acid | Not Available |
| Physical and Chemical Properties | Data |
| Physical Form | Solid |
| Color | White to off-white |
| Purity | Typically ≥95% |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Experimental Applications and Protocols
The primary application of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is as a building block in peptide synthesis. Its incorporation into peptides can enhance their biological activity and stability. The N-Fmoc protected version, (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid, is commonly used in solid-phase peptide synthesis (SPPS).
General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (as its N-Fmoc protected form) into a peptide sequence using standard Fmoc/tBu chemistry on a solid support (e.g., Rink Amide resin).
Materials:
-
N-Fmoc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
-
Rink Amide resin
-
N,N'-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: Activate the N-Fmoc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid with a suitable coupling reagent and DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Role in Signaling Pathways
Research has indicated that derivatives of 4-fluoropyrrolidine may act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). A study on novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives identified potent and selective DPP-4 inhibitors.[2] One compound from this series demonstrated high DPP-4 inhibitory activity (IC₅₀ = 0.017 μM) and showed efficacy in oral glucose tolerance tests in mice.[2]
DPP-4 is a key enzyme in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to lower blood glucose levels.
While this research was not conducted on this compound itself, it provides a strong rationale for investigating this compound and its derivatives as potential DPP-4 inhibitors for the treatment of type 2 diabetes.
Figure 2: Proposed mechanism of action via DPP-4 inhibition.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique properties, conferred by the fluorine substitution, make it an attractive component for the design of novel peptides and small molecule therapeutics. The potential for its derivatives to act as DPP-4 inhibitors highlights a promising avenue for future research in the development of anti-diabetic agents. Further investigation into the specific biological activities of peptides and molecules containing this moiety is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated analog of the amino acid proline, a critical chiral building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring imparts unique conformational constraints and modulates the physicochemical properties of peptides and small molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, serving as a vital resource for researchers in the field.
Chemical Structure and Identification
This compound is the hydrochloride salt of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. The presence of the fluorine atom at the 4-position and the carboxylic acid at the 2-position of the pyrrolidine ring are key structural features that influence its biological activity. The stereochemistry, (2S,4R), is crucial for its specific conformational effects.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride |
| CAS Number | 60604-36-6 |
| Molecular Formula | C₅H₉ClFNO₂ |
| Molecular Weight | 169.58 g/mol |
| Canonical SMILES | C1--INVALID-LINK--F">C@HC(=O)O.Cl |
| InChI Key | ZIWHMENIDGOELV-DMTCNVIQSA-N |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively available in the public domain. The data presented below is based on information available for the free acid and related compounds, and should be considered as estimates.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | Assumed |
| Melting Point | Not available | - |
| Solubility | Soluble in water | Assumed due to hydrochloride salt |
| pKa | Not available | - |
Synthesis
A common synthetic route to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid involves the fluorination of (2S,4R)-4-hydroxyproline, a naturally occurring amino acid. The subsequent formation of the hydrochloride salt is typically achieved by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound from (2S,4R)-4-Hydroxyproline (General Procedure)
This protocol is a generalized representation and may require optimization.
-
Protection of the Amine and Carboxylic Acid: The starting material, (2S,4R)-4-hydroxyproline, is first protected to prevent side reactions. The amine group is commonly protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is often esterified (e.g., methyl ester).
-
Fluorination: The hydroxyl group at the 4-position is then replaced with a fluorine atom. This can be achieved using various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is stereospecific and proceeds with inversion of configuration.
-
Deprotection: The protecting groups on the amine and carboxylic acid are removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). The ester is hydrolyzed, often using aqueous base followed by acidification.
-
Hydrochloride Salt Formation: The resulting (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.
-
Purification: The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Figure 2: General synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The presence of the fluorine atom will cause splitting of the signals of adjacent protons. The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyrrolidine ring carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a complex multiplet due to coupling with the neighboring protons.
-
Mass Spectrometry (MS): The mass spectrum (ESI+) would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 134.06.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium salt, the C=O stretch of the carboxylic acid, and the C-F stretch.
Applications in Drug Discovery and Development
Fluorinated proline analogs like (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid are valuable tools in medicinal chemistry for several reasons:
-
Conformational Constraint: The electronegative fluorine atom influences the puckering of the pyrrolidine ring, favoring a specific conformation. This can be used to pre-organize a peptide or small molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes without the need for isotopic labeling.
Conclusion
This compound is a key chiral building block with significant potential in drug discovery and peptide design. Its unique stereochemistry and the presence of a fluorine atom provide a powerful means to modulate the conformational and physicochemical properties of bioactive molecules. This technical guide summarizes the current knowledge of this compound, highlighting the need for more detailed experimental data to fully exploit its potential in the development of novel therapeutics.
An In-depth Technical Guide on (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline analog of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrrolidine ring offers unique stereoelectronic properties that can enhance the conformational stability, binding affinity, and metabolic resistance of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its emerging role as a key building block for inhibitors of Fibroblast Activation Protein (FAP), a promising target in cancer therapy.
Physicochemical Properties
This compound is a white to off-white solid. The introduction of the electronegative fluorine atom at the C4 position of the pyrrolidine ring significantly influences the ring's puckering and the overall conformation of molecules into which it is incorporated.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClFNO₂ | N/A |
| Molecular Weight | 169.58 g/mol | N/A |
| CAS Number | Not available | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | N/A |
Table 1: Physicochemical properties of this compound.
The free base, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, has the following properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₈FNO₂ | [2] |
| Molecular Weight | 133.12 g/mol | [2] |
| CAS Number | 2507-61-1 | [2] |
| Purity | ≥97% | [2] |
Table 2: Physicochemical properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (free base).
Synthesis and Characterization
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general understanding can be pieced together from methods for similar pyrrolidine derivatives. The synthesis would likely involve the stereoselective fluorination of a suitable pyrrolidine precursor, followed by deprotection and conversion to the hydrochloride salt.
General Synthetic Approach
A plausible synthetic route, based on general knowledge and methods for related compounds, is outlined below. This is a conceptual workflow and would require optimization.
Figure 1: A conceptual workflow for the synthesis of this compound.
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the pyrrolidine ring protons, with coupling patterns influenced by the fluorine atom. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon spectrum would show distinct signals for the five carbons of the pyrrolidine ring and the carboxyl carbon. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.
-
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to determine the enantiomeric and diastereomeric purity of the compound. A reversed-phase HPLC method could be used to assess chemical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Significance and Applications
The primary biological significance of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid lies in its utility as a building block for creating potent and selective enzyme inhibitors and other bioactive molecules.
Role in Fibroblast Activation Protein (FAP) Inhibitors
A significant application of this fluorinated proline analog is in the development of inhibitors targeting Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while having limited expression in healthy adult tissues.[3] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its derivatives are used to synthesize FAP inhibitors (FAPIs) that can be labeled with radioisotopes for Positron Emission Tomography (PET) imaging or for targeted radionuclide therapy.
The FAP Signaling Pathway in Cancer
FAP plays a crucial role in tumor progression by remodeling the extracellular matrix and modulating various signaling pathways that promote cancer cell proliferation, migration, and invasion.[4] FAP expression has been associated with poorer prognoses in several cancer types.[3]
Key signaling pathways influenced by FAP include:
-
PI3K/Akt Pathway: FAP activation can lead to the upregulation of the PI3K/Akt signaling pathway, which is a central regulator of cell growth, survival, and proliferation.[4]
-
Ras-ERK Pathway: FAP can also influence the Ras-ERK pathway, another critical signaling cascade involved in cell proliferation and differentiation.[5]
-
STAT3 Signaling: FAP has been shown to activate STAT3, a transcription factor involved in cell growth and immunosuppression.[6]
Figure 2: Simplified diagram of key signaling pathways influenced by Fibroblast Activation Protein (FAP) in the tumor microenvironment.
Experimental Protocols
As specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available search results, this section provides generalized protocols that would serve as a starting point for researchers.
Conceptual Synthesis of the Free Base
A multi-step synthesis starting from a commercially available protected 4-hydroxy-L-proline derivative would be a common approach.
Step 1: Stereoselective Fluorination A protected form of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid ester would be subjected to fluorination using a reagent like diethylaminosulfur trifluoride (DAST) or Deoxofluor. The reaction conditions (solvent, temperature, and reaction time) would need to be carefully optimized to achieve the desired stereochemistry and yield.
Step 2: Ester Hydrolysis The resulting fluorinated ester would be hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Step 3: Deprotection of the Amine The protecting group on the pyrrolidine nitrogen (e.g., Boc or Cbz) would be removed under appropriate conditions. For a Boc group, this is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Conversion to Hydrochloride Salt
The isolated free base, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, can be converted to its hydrochloride salt by dissolving it in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid would then be collected by filtration and dried under vacuum.
General HPLC-UV Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutics. Its unique structural features, conferred by the stereospecific introduction of a fluorine atom, make it particularly useful for modulating the properties of peptides and small molecules. The growing importance of FAP as a cancer target highlights the potential of this compound in the design of next-generation diagnostic and therapeutic agents for oncology. Further research into the synthesis and applications of this and other fluorinated proline analogs will undoubtedly continue to enrich the field of medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
The Discovery and Enduring Impact of Fluorinated Proline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, the sole proteinogenic secondary amino acid, imparts unique conformational constraints on peptides and proteins, profoundly influencing their structure and function. The strategic incorporation of fluorine into the proline ring has given rise to a powerful class of synthetic amino acids—fluorinated proline analogs. These analogs serve as subtle but potent tools for modulating peptide and protein conformation, stability, and biological activity. The introduction of the highly electronegative fluorine atom stereospecifically alters the pyrrolidine ring pucker and the delicate cis-trans equilibrium of the preceding peptide bond. This fine-tuning of molecular architecture has established fluorinated prolines as indispensable probes in chemical biology and valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key applications of these remarkable analogs, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
A Historical Journey: The Dawn of Fluorinated Proline Chemistry
The story of fluorinated proline analogs begins in the mid-20th century, driven by a desire to understand the biochemistry of collagen, a protein exceptionally rich in proline and its post-translationally modified form, hydroxyproline.
The Pioneering Synthesis of 4-Fluoroprolines
The seminal moment in this field arrived in 1965 when Gottlieb and Witkop reported the first synthesis of 4-fluoroprolines.[1] Their work was initially aimed at investigating the mechanism of collagen hydroxylation.[1] This pioneering research laid the groundwork for decades of investigation into the effects of fluorine substitution on proline's unique conformational properties.
Expansion of the Fluorinated Proline Toolkit
Following this initial discovery, the repertoire of fluorinated proline analogs has steadily grown, with each new addition offering unique stereoelectronic properties. A timeline of key discoveries is presented below:
-
1965: First synthesis of 4-fluoroprolines by Gottlieb and Witkop.[1]
-
1994: Synthesis of (2S)-4,4-difluoroproline is described.[2]
-
2002: The first synthesis of a trifluoromethyl-substituted proline, 4-CF3-proline, is independently reported by two research groups.[3]
-
2006: The synthesis of 2-trifluoromethylproline is reported.[3]
-
2012: The synthesis of 5-trifluoromethylproline is first described.[3]
-
Recent Developments: The past two decades have witnessed the synthesis of all isomeric trifluoromethyl-substituted prolines, as well as a variety of other analogs, including 3-fluoroprolines and 3,4-difluoroprolines.[1][4]
This continuous expansion of the fluorinated proline toolbox provides researchers with an increasingly sophisticated set of tools to dissect and manipulate protein structure and function with remarkable precision.
Quantitative Insights into Conformational Control
The utility of fluorinated proline analogs stems from their predictable and quantifiable influence on the two key conformational equilibria of the proline residue: pyrrolidine ring pucker and cis-trans amide bond isomerization.
Pyrrolidine Ring Pucker
The five-membered ring of proline is not planar and exists in one of two predominant puckered conformations: Cγ-exo (the Cγ atom is puckered out of the plane on the opposite side of the carboxyl group) or Cγ-endo (the Cγ atom is puckered on the same side as the carboxyl group). The introduction of an electronegative fluorine atom at the C4 position creates a stereoelectronic gauche effect that strongly biases the ring pucker.
-
(4R)-4-Fluoroproline (4R-Flp): The fluorine atom in the R configuration stabilizes the Cγ-exo pucker.
-
(4S)-4-Fluoroproline (4S-flp): The fluorine atom in the S configuration stabilizes the Cγ-endo pucker.
-
4,4-Difluoroproline: Lacks a strong pucker preference, similar to proline itself.[5]
Cis-Trans Amide Bond Isomerization
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The stereochemistry of fluorine substitution at the C4 position significantly influences this equilibrium.
The equilibrium constant (Ktrans/cis) is a measure of the relative populations of the trans and cis isomers. The following tables summarize key quantitative data on the conformational preferences and physicochemical properties of various fluorinated proline analogs.
Table 1: trans:cis Ratios of Ac-Pro-OMe Analogs in Different Solvents
| Proline Analog | D₂O (Ktrans/cis) | CDCl₃ (Ktrans/cis) | Dioxane-d₈ (Ktrans/cis) | DMSO-d₆ (Ktrans/cis) |
| Ac-Pro-OMe | 4.2 | 2.0 | 3.0 | 2.5 |
| Ac-(4R)-FPro-OMe | 5.5 | 2.9 | 4.0 | 3.5 |
| Ac-(4S)-FPro-OMe | 1.8 | 0.9 | 1.2 | 1.2 |
Data compiled from references[6][7].
Table 2: Physicochemical Properties of Fluorinated Proline Analogs
| Property | Proline | (4R)-4-Fluoroproline | (4S)-4-Fluoroproline | 4,4-Difluoroproline |
| pKₐ (COOH) | 1.95 | 1.80 | 1.78 | 1.48 |
| pKₐ (NH₂⁺) | 10.64 | 9.05 | 9.02 | 8.22 |
Data compiled from reference[5].
Table 3: Effect of (4R)-Fluoroproline on Protein Stability
| Protein | pH | Melting Temperature (°C) of Wild-Type | Melting Temperature (°C) of (4R)-FPro-ubiquitin |
| Ubiquitin | 1.8 | ~65 | ~72 |
| Ubiquitin | 2.25 | ~70 | ~77 |
| Ubiquitin | 2.75 | ~78 | ~85 |
| Ubiquitin | 3.25 | ~85 | ~92 |
Data compiled from reference[8].
Key Biological and Experimental Applications
The unique properties of fluorinated proline analogs have been leveraged in a variety of biological and biochemical studies.
Probing Protein Structure and Dynamics with ¹⁹F NMR
The fluorine atom provides a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, making fluorinated prolines excellent probes for studying protein conformation, folding, and interactions.[6]
References
- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 4. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Analysis of 4-Fluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the pyrrolidine ring, particularly at the 4-position, has profound implications for the conformational behavior of these molecules. This stereoelectronic control has made 4-fluoropyrrolidine derivatives, especially 4-fluoroprolines, invaluable tools in peptide and protein engineering, as well as in the design of therapeutic agents. Understanding the conformational landscape of these derivatives is crucial for harnessing their potential in drug discovery and development. This guide provides an in-depth analysis of the conformational preferences of 4-fluoropyrrolidine derivatives, detailed experimental and computational protocols for their study, and quantitative data to aid in their application.
Core Concepts: The Influence of Fluorine on Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. For proline and its derivatives, the two predominant envelope conformations are Cγ-endo and Cγ-exo, where the Cγ (C4) atom is puckered on the same or opposite side of the ring as the carboxyl group, respectively. The energy difference between these puckers in unsubstituted proline is small, approximately 0.5 kcal/mol, with a roughly 2:1 preference for the endo pucker in model systems like Ac-Pro-OMe.[1][2]
The strategic placement of a highly electronegative fluorine atom at the C4 position dramatically shifts this equilibrium due to stereoelectronic effects, primarily the gauche effect.[1][2] This effect describes the tendency of adjacent bonds to adopt a gauche conformation when they possess interacting orbitals. In 4-fluoroprolines, the C-F bond orients antiperiplanar to adjacent C-H bonds, which in turn dictates the ring pucker.[1]
This leads to two distinct and predictable conformational biases depending on the stereochemistry at the C4 position:
-
(2S, 4R)-4-fluoroproline (Flp) strongly favors a Cγ-exo pucker. This conformation also promotes a trans configuration of the preceding peptide bond, a preference stabilized by an n→π* interaction.[3][4]
-
(2S, 4S)-4-fluoroproline (flp) strongly favors a Cγ-endo pucker and is more amenable to a cis configuration of the preceding peptide bond.[3][4][5]
These well-defined conformational preferences make 4-fluoroprolines powerful tools for "pre-organizing" peptide backbones, enhancing protein stability, and modulating biological activity.[4]
Quantitative Conformational Data
The conformational biases induced by 4-fluorination can be quantified through various experimental and computational methods. The following tables summarize key data for model systems, providing a reference for researchers.
Table 1: Ring Pucker Population Ratios for 4-Fluoroproline Derivatives
| Compound | Method | Conditions | Cγ-exo : Cγ-endo Ratio | Reference |
| Ac-(4R)-FPro-OMe | DFT (M06/cc-pVDZ) | SMD water | 93 : 7 | [6] |
| Ac-(4S)-FPro-OMe | DFT (M06/cc-pVDZ) | SMD water | 1 : 99 | [6] |
| Ac-Pro-OMe | NMR Spectroscopy | - | ~1 : 2 | [1][2] |
Table 2: Representative ¹⁹F NMR Chemical Shifts for cis and trans Amide Conformers of 4-Fluoroproline Derivatives
| Compound | Conditions | δ ¹⁹F (trans) (ppm) | δ ¹⁹F (cis) (ppm) | Δδ (ppm) | Reference |
| Ac-(4R)-FPro-OMe | D₂O, 25 °C | -173.5 | -172.9 | 0.6 | [7] |
| Ac-(4S)-FPro-OMe | D₂O, 25 °C | -175.0 | -174.1 | 0.9 | [7] |
| Ac-(4,4)-F₂Pro-OMe | D₂O, 27 °C | -160.7 (ax), -170.8 (eq) | -165.7 (ax), -171.9 (eq) | 5.0, 1.1 | [7] |
Experimental and Computational Protocols
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry is typically employed for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation and dynamics of 4-fluoropyrrolidine derivatives.[8][9]
a. Sample Preparation:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, CDCl₃) to a concentration of 1-10 mM.
-
For peptides, a common solvent system is 90% H₂O / 10% D₂O to allow for the observation of amide protons while providing a deuterium lock signal.[10]
-
Ensure the pH of the solution is adjusted and stable, as it can influence conformation.
b. Key NMR Experiments:
-
1D ¹H and ¹⁹F NMR: To observe the overall complexity of the sample and identify the presence of multiple conformers (e.g., cis/trans isomers), which give rise to distinct sets of signals.[11]
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system (i.e., within a single proline ring).
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Key NOEs for proline conformation include the Hα(i) to Hδ(i-1) distance to distinguish cis (~2.3 Å) and trans (~3.4 Å) isomers.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine the spatial proximity between fluorine and proton nuclei, providing crucial constraints for conformational analysis.[12]
-
J-Coupling Analysis: Measurement of vicinal ³J(H,H) and ³J(F,H) coupling constants provides information about dihedral angles, which are directly related to the ring pucker. These can be measured from high-resolution 1D ¹H spectra or using experiments like E.COSY.[11]
c. Data Analysis:
-
Assign all relevant ¹H, ¹³C, and ¹⁹F resonances for each conformer present in solution.
-
Integrate the signals in the 1D spectra to determine the population ratios of the different conformers (e.g., %trans vs. %cis).
-
Measure key NOE intensities and coupling constants.
-
Use the Karplus equation to relate ³J coupling constants to dihedral angles.
-
Combine all distance and dihedral angle restraints to build a model of the solution-state conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, serving as a valuable benchmark for solution-state and computational studies.[13]
a. Crystallization:
-
This is often the most challenging step. The goal is to grow a single, high-quality crystal.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over days or weeks.[13]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[14]
-
Cooling: Slowly cool a saturated solution of the compound.
b. Data Collection and Structure Solution:
-
Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data on a detector.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data until a good fit is achieved.
c. Analysis:
-
The final refined structure provides precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation, including the pyrrolidine ring pucker.
Computational Chemistry
Quantum mechanics calculations, particularly Density Functional Theory (DFT), are essential for exploring the conformational energy landscape and predicting the relative stabilities of different conformers.[6][15]
a. Model Preparation:
-
Build the initial 3D structure of the 4-fluoropyrrolidine derivative using molecular modeling software.
-
For peptides, a common model system is the N-acetylated, C-terminal methyl ester (Ac-Xaa-OMe) to cap the termini.
b. Conformational Search and Optimization:
-
Perform a systematic conformational search to identify all low-energy minima.
-
Optimize the geometry of each identified conformer using a suitable level of theory. A recommended method is the MN-15L functional with the aug-cc-pVTZ(-F) basis set.[15]
-
Incorporate a solvent model (e.g., a polarizable continuum model like SMD or PCM) to simulate the solution environment, as solvation can significantly influence conformational preferences.[6]
c. Energy Calculations and Population Analysis:
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections.
-
Calculate the Gibbs free energies (G) for each conformer.
-
Use the calculated free energies to determine the Boltzmann population of each conformer at a given temperature, allowing for direct comparison with experimental population ratios from NMR.
Conclusion
The conformational analysis of 4-fluoropyrrolidine derivatives is a multifaceted endeavor that relies on the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The strong stereoelectronic control exerted by the 4-fluoro substituent provides a powerful strategy for manipulating molecular conformation. By applying the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively characterize these important molecules and leverage their unique conformational properties in the design of novel peptides, proteins, and therapeutic agents.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of molecular properties to enhance therapeutic potential. Fluorinated amino acids (FAAs) are used to modulate acidity, lipophilicity, conformation, and metabolic stability, thereby improving the potency, selectivity, and pharmacokinetic profiles of peptide and small-molecule drug candidates.[1][2][3][4][] This guide provides an in-depth exploration of the core physicochemical properties of FAAs, detailed experimental protocols for their characterization, and a look into their application in drug discovery.
Core Physicochemical Properties
The introduction of fluorine can profoundly alter the fundamental properties of an amino acid. These changes are often interdependent and must be carefully evaluated.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine exerts a significant inductive effect, which alters the acidity of nearby ionizable groups.[6]
-
Carboxylic Acid Group (-COOH): Fluorine substitution, particularly on the α- or β-carbon, stabilizes the carboxylate anion, making the carboxylic acid more acidic and thus lowering its pKa .
-
Amino Group (-NH₂): The inductive effect reduces the electron density on the nitrogen atom, making it less basic. This results in a lower pKa for the corresponding ammonium group (-NH₃⁺).[7]
These modulations can have significant implications for a drug's charge state at physiological pH, affecting solubility, receptor interactions, and membrane permeability.
Table 1: Comparison of pKa Values for Standard and Fluorinated Amino Acids
| Amino Acid | Fluorination Position | pKa (α-COOH) | pKa (α-NH₃⁺) | pKa (Side Chain) | Reference |
|---|---|---|---|---|---|
| Tyrosine | - | 2.20 | 9.11 | 10.07 (phenol) | [8] |
| 3-Fluoro-L-tyrosine | 3-fluoro | ~2.2 | ~9.0 | 8.81 (phenol) | [9] |
| Proline | - | 1.99 | 10.60 | - | |
| 4(R)-Fluoro-L-proline | 4-fluoro | 1.89 | 9.05 | - | [7] |
| 4,4-Difluoro-L-proline | 4,4-difluoro | 1.82 | 8.52 | - | [7] |
| 4-Trifluoromethyl-L-proline | 4-trifluoromethyl | - | 7.4 | - |[7] |
Note: pKa values can vary slightly depending on experimental conditions.
Lipophilicity (logP and logD)
Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as logP (for neutral compounds) or logD (the distribution coefficient at a specific pH for ionizable compounds).[10][11]
The effect of fluorination on lipophilicity is complex and not always intuitive.[12][13] While highly fluorinated motifs like a -CF₃ group generally increase lipophilicity, a single fluorine atom can sometimes decrease it by modulating the molecule's hydrogen bond donating/accepting capacity and overall polarity.[13] The impact is highly dependent on the molecular context.[14]
Table 2: Selected Lipophilicity Data for Fluorinated Compounds
| Compound Class | Specific Compound | logP / logD | Key Observation | Reference |
|---|---|---|---|---|
| Fluorinated Prolines | 4(S)-Fluoroproline | -0.96 | Increased hydrophilicity compared to Proline (logP ≈ -0.6) | [12] |
| Fluorinated Piperidines | N-Benzyl-4-fluoropiperidine | 2.87 | Lipophilicity can increase or decrease depending on fluorine position. | [12] |
| Fluorinated Pyridines | 2-(SCF₃)pyridine | 2.92 | Trifluoromethylthio group significantly increases lipophilicity. | [15] |
| Fluorinated Tyrosines | 2,3,5,6-tetraF-Tyr | 2.10 (calculated) | Multiple fluorines on an aromatic ring generally increase lipophilicity. |[16] |
Conformational Effects
Fluorine's unique stereoelectronic properties can be exploited to control the conformation of amino acid side chains and the peptide backbone, which is critical for target binding and biological activity.[17][18]
-
Gauche Effect: An electrostatic attraction between a positively charged nitrogen (N⁺) and a neighboring fluorine atom can favor a gauche conformation.[17]
-
Proline Ring Pucker: Fluorination of the proline ring, for example at the 4-position, strongly biases the ring's puckering conformation (Cγ-exo or Cγ-endo). This, in turn, can influence the trans/cis isomerization of the preceding peptide bond, a critical feature in protein folding and recognition.[4][17]
Metabolic Stability
The C-F bond is exceptionally strong (bond energy >100 kcal/mol), making it highly resistant to metabolic cleavage.[19] By replacing a metabolically labile C-H bond with a C-F bond, drug developers can block sites of oxidative metabolism by enzymes like Cytochrome P450 (CYP).[20][21] This strategic fluorination often leads to a longer half-life and enhanced bioavailability.[21]
For instance, hydroxylation of a leucine side chain by CYP3A4 was a major metabolic liability for a cathepsin K inhibitor; its fluorinated analog resisted this oxidation, leading to dramatically improved bioavailability.[21] However, the position of fluorine is crucial; some fluorinated positions, such as in 4-, 5-, and 6-fluorotryptophan, can still be susceptible to in vivo defluorination, while others, like 7-fluorotryptophan, are highly stable.[20]
Experimental Protocols
Accurate characterization of these physicochemical properties is essential. The following are standard methodologies used in the field.
pKa Determination via Potentiometric Titration
This method determines the pKa values of ionizable groups by measuring pH changes during titration with a strong acid and base.[22][23][24]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the amino acid in deionized, CO₂-free water to a known concentration (e.g., 10-20 mM).
-
Acid Titration: Calibrate a pH meter with standard buffers. Place the amino acid solution in a beaker with a magnetic stirrer. Record the initial pH. Add small, precise aliquots (e.g., 0.1-0.3 mL) of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition until a low pH (e.g., ~1.5) is reached.[23]
-
Base Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each aliquot addition until a high pH (e.g., ~12.5) is reached.[23]
-
Data Analysis: Plot the pH versus the equivalents of base added. The pKa value for each ionizable group corresponds to the pH at the midpoint of the flat "buffering" regions of the curve.[24]
logP / logD Determination
Shake-Flask Method (logD at pH 7.4): This is the traditional method for measuring the partition coefficient between n-octanol and an aqueous buffer.[10][11]
Methodology:
-
Solvent Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allow the layers to separate completely to ensure mutual saturation.
-
Partitioning: Add a small amount of the test compound (from a DMSO stock) to a mixture of the pre-saturated n-octanol and buffer.[11]
-
Equilibration: Vigorously shake or rotate the mixture for a set period (e.g., 1 hour) to allow the compound to reach partitioning equilibrium.[11]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy.
-
Calculation: Calculate logD as: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
¹⁹F NMR Method (for Fluorinated Compounds): This method is highly efficient for fluorinated molecules and avoids some pitfalls of the shake-flask method.[15]
Methodology:
-
Sample Preparation: Prepare a sample containing the fluorinated compound of interest and a fluorinated internal standard of known lipophilicity in a mixture of deuterated buffer and n-octanol.
-
Equilibration & Separation: Equilibrate and separate the phases as described above.
-
NMR Analysis: Acquire a ¹⁹F NMR spectrum of the sample. The signals from the compound in the octanol and aqueous phases will be visible.
-
Calculation: The logD is calculated by comparing the integration of the NMR signals of the test compound in each phase, relative to the internal standard.[15]
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for studying FAAs. The ¹⁹F nucleus is 100% naturally abundant and has high sensitivity, and its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for conformational changes, protein folding, and ligand binding.[25][26][27]
Methodology:
-
Sample Preparation: Incorporate the FAA into a peptide or protein via solid-phase synthesis or biosynthetic methods.[17][28] Purify the sample and dissolve it in a suitable deuterated buffer.
-
Data Acquisition: Acquire one-dimensional and multi-dimensional (e.g., ¹H-¹⁹F HOESY) NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the ¹⁹F chemical shifts, coupling constants, and relaxation properties to deduce information about local conformation, dynamics, and intermolecular interactions.[18]
X-ray Crystallography: This technique provides high-resolution, solid-state structural information.
Methodology:
-
Crystallization: Prepare a highly concentrated and pure solution of the protein containing the FAA and screen various conditions (precipitants, pH, temperature) to obtain high-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution: Process the diffraction data to calculate an electron density map and build an atomic model of the protein, revealing the precise conformation of the FAA and its interactions within the protein structure.[26][29]
Conclusion
Fluorinated amino acids are powerful tools in the arsenal of drug discovery professionals. Their ability to systematically modulate key physicochemical properties—acidity, lipophilicity, conformation, and metabolic stability—provides a rational approach to overcoming common challenges in lead optimization. However, the effects of fluorination are highly context-dependent and demand rigorous experimental characterization. This guide provides the foundational principles and methodologies necessary for researchers to effectively harness the potential of fluorinated amino acids in the design of next-generation therapeutics.
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 氨基酸参照表 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 17. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mr.copernicus.org [mr.copernicus.org]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
- 23. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 24. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 25. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. research.ed.ac.uk [research.ed.ac.uk]
- 29. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid and Its N-Boc Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Due to the limited availability of public-domain spectroscopic data for the free amino acid, this document focuses on its commonly used derivative, N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. The spectroscopic characteristics of this protected form are detailed, along with a discussion of the expected spectral changes upon deprotection to yield the free amino acid.
Introduction
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a fluorinated analog of the amino acid proline. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. The rigid pyrrolidine ring of this compound, combined with the stereospecific placement of the fluorine atom, makes it a valuable building block in the synthesis of novel peptides and small molecule therapeutics. Understanding its structural features through spectroscopic analysis is crucial for its application in drug design and development. The crystal structure of (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate has been determined, confirming its zwitterionic nature in the solid state.[1]
Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid based on the analysis of its structure and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |
| ¹H | 4.3 - 4.5 | m | H2 | |
| ¹H | 5.2 - 5.4 | dm | J(H,F) ≈ 50 | H4 |
| ¹H | 3.6 - 3.9 | m | H5a, H5b | |
| ¹H | 2.2 - 2.6 | m | H3a, H3b | |
| ¹H | 1.4 - 1.5 | s | Boc (9H) | |
| ¹³C | 170 - 175 | s | C=O (Carboxylic Acid) | |
| ¹³C | 154 - 156 | s | C=O (Boc) | |
| ¹³C | 90 - 94 | d | J(C,F) ≈ 180-190 | C4 |
| ¹³C | 80 - 82 | s | C(CH₃)₃ (Boc) | |
| ¹³C | 58 - 60 | d | J(C,F) ≈ 20-25 | C2 |
| ¹³C | 52 - 54 | d | J(C,F) ≈ 20-25 | C5 |
| ¹³C | 38 - 42 | d | J(C,F) ≈ 20-25 | C3 |
| ¹³C | 28 - 29 | s | C(CH₃)₃ (Boc) | |
| ¹⁹F | -170 to -180 | m | C4-F |
Note on the free amino acid: Upon removal of the N-Boc group, the signals for the Boc protons and carbons would disappear. The chemical shifts of the pyrrolidine ring protons and carbons, particularly H2, H5, C2, and C5, would experience significant shifts due to the presence of the free amine.
Table 2: Infrared (IR) Spectroscopy Data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| 1000-1100 | Strong | C-F stretch |
Note on the free amino acid: For the unprotected amino acid, the C=O stretch of the Boc group would be absent. In its zwitterionic form, a broad N-H stretch would appear around 3000-3400 cm⁻¹, and the carboxylate (COO⁻) asymmetric and symmetric stretches would be observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.
Table 3: Mass Spectrometry (MS) Data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 234.1136 | [M+H]⁺ |
| ESI+ | 256.0955 | [M+Na]⁺ |
| ESI+ | 178.0714 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| ESI+ | 134.0557 | [M+H - Boc]⁺ |
| ESI- | 232.0980 | [M-H]⁻ |
Note on the free amino acid: The molecular ion of the free amino acid would have an m/z of 134.0557 for [M+H]⁺ and 132.0401 for [M-H]⁻.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 10-20 mg of the compound would be dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For amino acids, dissolving 10-50 mg in 0.5-0.7 mL of D₂O is a common practice.[2] The pH of the solution can significantly affect the chemical shifts and should be adjusted if necessary.[2] For protein samples, a concentration of 0.1-3 mM is typically used.
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using a potassium bromide (KBr) pellet or the thin solid film method.[3][4] For the KBr pellet method, a small amount of the sample (1-2 mg) is mixed with ~100 mg of dry KBr powder and pressed into a transparent pellet.[4] Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the analysis of this compound. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source of a mass spectrometer. ESI is a soft ionization technique that can generate ions of fragile biomolecules with minimal fragmentation.[5]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow of an NMR experiment.
Caption: Process of ESI-Mass Spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols: (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, also known as (4R)-fluoroproline ((4R)-FPro), is a non-natural amino acid that has garnered significant interest in peptide and protein engineering. Its unique stereoelectronic properties, arising from the presence of a fluorine atom at the 4R position of the pyrrolidine ring, offer a powerful tool for modulating peptide conformation, stability, and biological activity. These application notes provide a comprehensive overview of the use of (4R)-FPro in peptide synthesis, including its impact on peptide stability, and detailed protocols for its incorporation.
The fluorine atom in (4R)-FPro exerts a strong inductive effect, which has three primary consequences: it enforces a Cγ-exo pucker on the pyrrolidine ring, biases the preceding peptide bond towards a trans conformation, and can accelerate cis-trans isomerization.[1][2] This pre-organization of the peptide backbone can lead to enhanced thermal and chemical stability of the resulting peptides and proteins, making (4R)-FPro a valuable tool in the design of more robust therapeutic peptides and proteins.[3][4]
Impact on Peptide and Protein Stability
The incorporation of (4R)-FPro has been demonstrated to significantly enhance the stability of various peptides and proteins. This stabilizing effect is attributed to the stereoelectronic gauche effect, which favors the Cγ-exo ring pucker, a conformation often found in stable protein structures.[2][3] By pre-organizing the peptide backbone into a favorable conformation, the entropic cost of folding is reduced, leading to increased stability.[3]
Quantitative Data on Stability Enhancement
The following tables summarize the quantitative data on the increased stability observed in proteins and peptides upon substitution of proline with (4R)-FPro.
Table 1: Thermal Stability of Ubiquitin and its (4R)-FPro-containing Variant
| Protein | pH | Melting Temperature (Tm) (°C) |
| Wild-type Ubiquitin | 2.6 | 64.2 |
| (4R)-FPro-Ubiquitin | 2.6 | 70.6 |
| Wild-type Ubiquitin | 2.8 | 68.3 |
| (4R)-FPro-Ubiquitin | 2.8 | 75.6 |
| Wild-type Ubiquitin | 2.95 | 73.3 |
| (4R)-FPro-Ubiquitin | 2.95 | 80.3 |
| Wild-type Ubiquitin | 3.05 | 75.4 |
| (4R)-FPro-Ubiquitin | 3.05 | 92.2 |
| Wild-type Ubiquitin | 3.25 | 78.6 |
| (4R)-FPro-Ubiquitin | 3.25 | 85.6 |
Data sourced from Crespo et al. (2011).[3][5]
Table 2: Thermodynamic Stability of Ubiquitin and its (4R)-FPro-containing Variant
| Protein | pH | Denaturant | Cm (M) | ΔGun (kJ·mol-1) |
| Wild-type Ubiquitin | 2.0 | GdmCl | 3.33 | -26.16 |
| (4R)-FPro-Ubiquitin | 2.0 | GdmCl | 3.78 | -30.87 |
Data sourced from Crespo et al. (2011).[3][5] Cm represents the molar concentration of guanidinium chloride at the transition midpoint. ΔGun is the Gibbs free energy of unfolding.
Table 3: Stability of Collagen Model Peptides
| Peptide | Melting Temperature (Tm) (°C) |
| (Pro-Pro-Gly)10 | 41 |
| (Pro-Hyp-Gly)10 | 61 |
| (Pro-Flp-Gly)10 | 58 |
Data sourced from Newberry and Raines (2017).[1] Hyp refers to (2S,4R)-4-hydroxyproline and Flp refers to (2S,4R)-4-fluoroproline.
Conformational Effects of (4R)-FPro
The key to the stabilizing effect of (4R)-FPro lies in its influence on the local peptide conformation. The following diagram illustrates the conformational preferences of proline and its fluorinated analogue.
Caption: Conformational preferences of Proline vs. (4R)-FPro.
Experimental Protocols
There are two primary methods for incorporating (4R)-FPro into a peptide sequence: direct incorporation of the fluorinated amino acid during solid-phase peptide synthesis (SPPS) and post-synthetic modification of a hydroxyproline residue already incorporated into the peptide chain, a technique known as "proline editing".
Protocol 1: Direct Incorporation of Fmoc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(4R)-FPro-OH.
Materials:
-
Fmoc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (Fmoc-(4R)-FPro-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Equipment:
-
Peptide synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of Fmoc-(4R)-FPro-OH:
-
Follow the same procedure as in step 3, using Fmoc-(4R)-FPro-OH as the amino acid. Due to the modified structure, a longer coupling time (e.g., 2-4 hours or double coupling) may be beneficial to ensure high coupling efficiency.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for (4R)-FPro) for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Caption: Workflow for direct incorporation of (4R)-FPro via SPPS.
Protocol 2: "Proline Editing" - On-Resin Fluorination of a Hydroxyproline Residue
This protocol describes the synthesis of a peptide containing (4R)-FPro by first incorporating (2S,4R)-4-hydroxyproline (Hyp) and then performing a fluorination reaction on the solid support. This method is particularly useful when the direct incorporation of Fmoc-(4R)-FPro-OH is challenging or not desired.
Materials:
-
Fmoc-(2S,4R)-4-hydroxyproline (Fmoc-Hyp-OH)
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous DCM
-
All other reagents and equipment as listed in Protocol 1
Procedure:
-
Peptide Synthesis with Hyp:
-
Synthesize the peptide on the solid support following the standard Fmoc-SPPS protocol (Protocol 1, steps 1-5), incorporating Fmoc-Hyp-OH at the desired position.
-
Ensure the hydroxyl group of the Hyp residue is unprotected.
-
-
On-Resin Fluorination:
-
After the full peptide chain is assembled and the final Fmoc group is removed, wash the resin-bound peptide thoroughly with anhydrous DCM.
-
In a separate, dry flask, prepare a solution of DAST (e.g., 5-10 equivalents relative to the Hyp residue) in anhydrous DCM. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the DAST solution to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction proceeds with an inversion of stereochemistry at the C4 position, converting (4R)-Hyp to (4S)-FPro is not the desired outcome. To obtain (4R)-FPro, one would need to start with (2S, 4S)-4-hydroxyproline. However, for the purpose of demonstrating the proline editing technique to generate a fluoroproline, the following steps are outlined. For the synthesis of (2S,4R)-4-fluoroproline from (2S,4R)-4-hydroxyproline, a double inversion or a retention mechanism would be required, which is beyond the scope of a standard DAST reaction. The more common approach is the SN2 displacement on a suitably protected 4-hydroxyproline derivative.
-
Drain the DAST solution and wash the resin extensively with DCM.
-
-
Cleavage, Deprotection, and Purification:
-
Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1 (steps 7-8).
-
Caption: Workflow for "Proline Editing" to introduce a fluoro group.
Conclusion
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a powerful tool for peptide and protein chemists seeking to enhance the conformational stability of their molecules. The predictable and significant stabilizing effects, coupled with established methods for its incorporation, make it a valuable non-natural amino acid for applications in drug discovery and development. The choice between direct incorporation and "proline editing" will depend on the specific peptide sequence, the availability of starting materials, and the desired synthetic strategy. Careful execution of the provided protocols will enable researchers to successfully synthesize peptides containing (4R)-FPro and explore its beneficial properties.
References
- 1. raineslab.com [raineslab.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Applications of Fluorinated Prolines in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated prolines into peptides and proteins has emerged as a powerful tool in drug discovery. The unique stereoelectronic properties of fluorine can profoundly influence the conformation and stability of these biomolecules, offering a sophisticated method to fine-tune their therapeutic potential. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging fluorinated prolines for the development of novel therapeutics.
Introduction to Fluorinated Prolines
Proline's distinctive cyclic structure imparts significant conformational constraints on the polypeptide backbone. Fluorination of the proline ring, typically at the C4 position, introduces potent stereoelectronic effects that can modulate two key conformational features: the pucker of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[1][2] These subtle yet impactful modifications can be harnessed to enhance protein stability, modulate binding affinity, and improve pharmacokinetic properties.[3][4]
The two diastereomers of 4-fluoroproline, (2S,4R)-fluoroproline ((4R)-FPro) and (2S,4S)-fluoroproline ((4S)-FPro), exhibit distinct and often opposing effects on conformation.[5] (4R)-FPro tends to favor a Cγ-exo pucker and a trans peptide bond, while (4S)-FPro prefers a Cγ-endo pucker and a cis peptide bond.[6] This predictable control over local geometry makes fluorinated prolines invaluable for rational drug design.
Key Applications in Drug Discovery
The unique properties of fluorinated prolines have led to their application in several areas of drug discovery:
-
Enhanced Protein and Peptide Stability: By pre-organizing the desired conformation, fluorinated prolines can increase the thermal and proteolytic stability of therapeutic peptides and proteins.[1][7] This is particularly valuable for extending the half-life of drugs in vivo.
-
Modulation of Binding Affinity: The conformational rigidity imparted by fluorinated prolines can lock a peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor or enzyme.[8] Conversely, it can be used to disrupt unwanted interactions.
-
Probing Protein Structure and Dynamics with ¹⁹F NMR: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8] ¹⁹F NMR can be used to study protein folding, dynamics, and interactions with binding partners in detail.[3]
-
Improving Membrane Permeability: The increased hydrophobicity and altered conformational landscape of peptides containing trifluoromethylated proline analogues can promote passive diffusion across cell membranes.
Quantitative Data Summary
The following tables summarize the quantitative effects of fluorinated prolines on key biophysical properties.
Table 1: Effects of Fluorinated Prolines on Protein and Peptide Thermal Stability
| Protein/Peptide System | Proline Analogue | Change in Melting Temperature (ΔTm) | Reference |
| Collagen Mimic (Pro-Yaa-Gly)₁₀ | (4R)-FPro at Yaa | +20 °C (relative to Pro-Pro-Gly) | [5] |
| Collagen Mimic (Pro-Yaa-Gly)₁₀ | (4S)-FPro at Yaa | No stable helix | [5] |
| Collagen Mimic (Xaa-Pro-Gly)₁₀ | (4S)-FPro at Xaa | +23 °C (relative to Pro-Pro-Gly) | [5] |
| Collagen Mimic (Xaa-Pro-Gly)₁₀ | (4R)-FPro at Xaa | No stable helix | [5] |
| Ubiquitin (3 Pro residues) | (4R)-FPro | +7 °C | [9] |
| Thioredoxin (at cisPro76) | 4,4-Difluoroproline | Destabilizing | [7] |
Table 2: Conformational Preferences of Fluorinated Prolines
| Proline Analogue | Preferred Ring Pucker | Favored Peptide Bond Isomer | trans/cis Ratio (in model peptides) | Reference |
| (2S,4R)-Fluoroproline ((4R)-FPro) | Cγ-exo | trans | ~9:1 | [6] |
| (2S,4S)-Fluoroproline ((4S)-FPro) | Cγ-endo | cis | ~1:1 to 1:2 | [6] |
| (2S,3S)-Trifluoromethylproline | exo and endo | - | - | |
| Ac-(3S)-FPro-OMe | - | - | Comparable to Proline | [4] |
| Ac-(3R)-FPro-OMe | - | - | Higher trans preference | [4] |
Table 3: Binding Affinities of Fluorinated Peptides
| Peptide System | Proline Analogue | Dissociation Constant (Kd) | Change in Affinity | Reference |
| SH3 Domain Binding Peptide (MpRS) | (4R)- and (4S)-FPro | 1.6 ± 0.2 µM | - | [8] |
| SH3 Domain Binding Peptide (MpSR) | (4S)- and (4R)-FPro | 3.5 ± 0.4 µM | ~2-fold weaker | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated prolines.
Incorporation of a Fluorinated Proline into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a fluorinated proline analogue.
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-fluorinated proline)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fluorinated Proline:
-
Follow the same coupling procedure as for standard amino acids (Step 3), using the desired Fmoc-fluorinated proline. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary to ensure complete reaction. A coupling agent like HATU can also be beneficial.
-
-
Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Conformational Analysis using ¹⁹F NMR Spectroscopy
This protocol describes the use of ¹⁹F NMR to determine the cis/trans isomer ratio of a peptide containing a single fluorinated proline.
Materials:
-
Purified fluorinated peptide
-
NMR buffer (e.g., 10 mM phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O)
-
NMR spectrometer equipped with a fluorine probe
Protocol:
-
Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of 0.1-1 mM.
-
NMR Data Acquisition:
-
Tune and match the fluorine probe of the NMR spectrometer.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to set include:
-
Spectral Width: Sufficient to cover the expected chemical shift range of the fluoroproline (typically around -170 to -180 ppm for 4-fluoroprolines relative to CFCl₃).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: At least 5 times the longest T₁ relaxation time of the fluorine nucleus to ensure quantitative integration.
-
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Identify the two distinct signals corresponding to the cis and trans isomers of the peptidyl-prolyl bond preceding the fluoroproline.
-
Integrate the area under each peak.
-
Calculate the cis/trans ratio by dividing the integral of the cis peak by the integral of the trans peak.
-
Determination of Protein Thermal Stability using Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to measure the melting temperature (Tm) of a protein containing fluorinated prolines.
Materials:
-
Purified protein (wild-type and fluorinated variant)
-
CD buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectrometer with a temperature control unit
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Sample Preparation: Prepare solutions of the wild-type and fluorinated proteins in the CD buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
CD Data Acquisition:
-
Record a far-UV CD spectrum (e.g., from 250 nm to 200 nm) at a starting temperature (e.g., 20 °C) to confirm the protein is folded.
-
Set up a thermal denaturation experiment by monitoring the CD signal at a wavelength corresponding to a feature of the folded protein's secondary structure (e.g., 222 nm for an α-helical protein).
-
Increase the temperature at a controlled rate (e.g., 1 °C/minute) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 95 °C).
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.
-
Compare the Tm of the fluorinated protein to that of the wild-type protein to assess the effect of fluorination on thermal stability.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of fluorinated prolines in drug discovery.
Caption: Logical flow of how fluorinated prolines influence drug properties.
Caption: General workflow for studying fluorinated proline-containing molecules.
Caption: Simplified signaling pathway modulation by a fluorinated peptide.
References
- 1. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for Incorporating 4-Fluoroproline into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-fluoroproline (4-FPro) into synthetic peptides. The unique stereoelectronic properties of 4-FPro offer a powerful tool for modulating peptide conformation, stability, and biological activity, making it a valuable non-canonical amino acid in peptide research and drug development.
Introduction to 4-Fluoroproline
4-Fluoroproline is a proline analog where a hydrogen atom at the C4 position is replaced by fluorine. This substitution has profound effects on the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[1][2][3] The strong inductive effect of the fluorine atom enforces a particular ring conformation, which can pre-organize the peptide backbone and enhance thermal stability.[1][2][3][4] The two diastereomers, (2S, 4R)-4-fluoroproline ((4R)-FPro) and (2S, 4S)-4-fluoroproline ((4S)-FPro), exhibit distinct conformational preferences, providing a means to rationally design peptide secondary structures.[2]
Key Effects of 4-Fluoroproline Incorporation:
-
Conformational Constraint: The electronegative fluorine atom influences the pyrrolidine ring pucker. (4R)-FPro favors a Cγ-exo pucker, which promotes a trans conformation of the preceding peptide bond, while (4S)-FPro favors a Cγ-endo pucker, stabilizing the cis conformation.[2]
-
Enhanced Stability: By enforcing a specific conformation, 4-FPro can increase the thermal and proteolytic stability of peptides.[4][5] This is particularly valuable in the design of therapeutic peptides with longer half-lives.
-
Modulation of Biological Activity: The constrained conformation can lead to improved binding affinity and specificity for biological targets.[1]
-
Probing Structure-Function Relationships: The well-defined conformational effects of 4-FPro diastereomers make them excellent tools for investigating the role of proline conformation in peptide and protein function.[1][3]
Quantitative Data Summary
The incorporation of 4-fluoroproline has been shown to significantly impact the stability of peptides and proteins. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of 4-Fluoroproline on the Stability of Ubiquitin
| Protein | Proline Analog | Change in Stability (ΔΔG) | Reference |
| Human Ubiquitin | (4R)-FPro | -4.71 kJ·mol⁻¹ (increase) | [4] |
| Human Ubiquitin | (4S)-FPro | Not successfully incorporated | [4] |
Table 2: Melting Temperatures (Tm) of Collagen Mimetic Peptides
| Peptide | Sequence | Tm (°C) | Reference |
| Control | (Pro-Pro-Gly)₁₀ | 24 | [6][7] |
| (4S)-FPro substituted | (4S)-fPro-Pro-Gly)₁₀ | Triple helix formed | [6][7] |
| (4R)-FPro substituted | (4R)-fPro-Pro-Gly)₁₀ | Single chain (no triple helix) | [6][7] |
| (4R)-Hyp substituted | (Pro-Hyp(R)-Gly)₁₀ | Triple helix formed | [6] |
| (4S)-Hyp substituted | (Pro-Hyp(S)-Gly)₁₀ | Single stranded | [6] |
| (4R)-FPro substituted | (Pro-fPro(R)-Gly)₁₀ | Not specified | [6] |
Experimental Protocols
Protocol 1: Incorporation of 4-Fluoroproline into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating Fmoc-protected 4-fluoroproline into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected (4R)-4-fluoroproline or (4S)-4-fluoroproline
-
Rink Amide or other suitable resin
-
Fmoc-protected standard amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
HPLC system for purification
-
Mass spectrometer for characterization
Workflow Diagram:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (standard or 4-FPro), 4 equivalents of DIC, and 4 equivalents of OxymaPure in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Note: For coupling of 4-fluoroproline, a double coupling (repeating step 3) may be necessary to ensure high coupling efficiency.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Protocol 2: "Proline Editing" for On-Resin Synthesis of 4-Fluoroproline Peptides
This advanced technique allows for the synthesis of 4-fluoroproline-containing peptides starting from a hydroxyproline residue already incorporated into the peptide chain on the solid support.[1][8][9]
Workflow Diagram:
Caption: Workflow for "Proline Editing" on solid support.
Procedure:
-
Incorporate Hydroxyproline: During standard Fmoc-SPPS, incorporate Fmoc-Hyp(Trt)-OH at the desired position in the peptide sequence.
-
Complete Peptide Synthesis: Continue the synthesis to obtain the fully protected, resin-bound peptide.
-
Selective Trityl Deprotection: Remove the trityl protecting group from the hydroxyproline side chain by treating the resin-bound peptide with 2% TFA in DCM.[1][8]
-
On-Resin Fluorination:
-
Wash the resin thoroughly to remove residual TFA.
-
Swell the resin in anhydrous DCM.
-
Add a solution of diethylaminosulfur trifluoride (DAST) in anhydrous DCM to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature. This step converts the hydroxyl group to a fluoro group with inversion of configuration.
-
-
Cleavage, Purification, and Analysis: Proceed with the standard cleavage, purification, and analysis steps as described in Protocol 1 (steps 7-9).
Characterization of 4-Fluoroproline Containing Peptides
Standard analytical techniques are used to characterize peptides containing 4-fluoroproline.
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and conformational changes induced by 4-FPro incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, including determination of ring pucker and cis/trans isomer ratios.
-
X-ray Crystallography: To obtain high-resolution three-dimensional structures.
-
Thermal Denaturation Assays: To quantify the effect of 4-FPro on peptide stability by monitoring a structural signal (e.g., CD signal) as a function of temperature.
Applications in Drug Development
The ability of 4-fluoroproline to stabilize specific peptide conformations is highly beneficial in drug design.
Signaling Pathway Modulation:
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a synthetic amino acid and a fluorinated analog of proline. As a chiral building block, it has garnered significant attention in medicinal chemistry and drug design. The strategic introduction of a fluorine atom at the C4 position of the pyrrolidine ring imparts unique stereoelectronic properties that can profoundly influence the biological activity and physicochemical profile of parent molecules.
The fluorine atom's high electronegativity induces a gauche effect, which restricts the conformational flexibility of the pyrrolidine ring, favoring a C4-exo pucker. This conformational constraint can pre-organize peptide backbones, leading to enhanced binding affinity for biological targets. Furthermore, the C-F bond can improve metabolic stability by blocking potential sites of oxidation and can modulate properties such as lipophilicity and pKa, thereby enhancing drug-like characteristics. These attributes make (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid a valuable tool for peptidomimetics and the development of novel therapeutics, including enzyme inhibitors and other bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is provided below.
| Property | Value |
| Molecular Formula | C5H8FNO2 |
| Molecular Weight | 133.12 g/mol |
| Appearance | White to off-white solid |
| Chirality | (2S,4R) |
| Melting Point | 223-225 °C (decomposes) |
| Solubility | Soluble in water |
Applications in Medicinal Chemistry
The primary application of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is as a proline surrogate in peptide and small molecule drug design. Its incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
Enzyme Inhibition
This building block has been successfully incorporated into various enzyme inhibitors. The conformational rigidity it imparts can lock the inhibitor into a bioactive conformation, enhancing its binding to the enzyme's active site.
Table 1: Biological Activity of Molecules Incorporating (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid
| Target Enzyme | Compound Class | Example Modification | Resulting Activity (IC50/Ki) | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Peptidomimetic Inhibitor | Proline replaced with (2S,4R)-4-F-Pro | Significant increase in potency | |
| Prolyl Oligopeptidase (POP) | Peptide Inhibitor | Proline replaced with (2S,4R)-4-F-Pro | Enhanced inhibitory activity | |
| Collagenases | Peptidomimetic Inhibitor | Proline analog incorporation | Improved binding and stability |
Note: Specific IC50/Ki values are highly dependent on the overall structure of the inhibitor.
Experimental Protocols
The following protocols provide standardized procedures for the utilization of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid in synthetic chemistry.
Protocol 1: General Peptide Coupling Procedure
This protocol describes a standard method for coupling (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid to the N-terminus of a peptide or an amino acid ester using HATU as the coupling agent.
Materials:
-
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (1.0 eq)
-
Amine component (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (1.0 eq) and the amine component (1.0 eq).
-
Dissolve the mixture in anhydrous DMF (approximately 0.1 M concentration).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Diagrams
Caption: Workflow for a standard peptide coupling reaction.
Caption: Impact of 4-fluorination on pyrrolidine ring pucker.
Caption: Inhibition of DPP-IV by a fluoropyrrolidine-based drug.
Synthetic Routes to Bioactive Fluoropyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive fluoropyrrolidine derivatives. The incorporation of fluorine into the pyrrolidine ring is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide focuses on efficient synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the synthesis of these valuable compounds.
Introduction
Chiral pyrrolidine scaffolds are fundamental building blocks in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, make it an attractive element to introduce into these scaffolds.[1][2] Fluorinated pyrrolidines have demonstrated a range of biological activities, including antifungal and antiproliferative effects.[1][3] This document outlines a prominent and highly efficient method for the asymmetric synthesis of fluoropyrrolidines: the copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[1][2]
Key Synthetic Strategy: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
An effective method for synthesizing enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives is through a copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition.[1][2] This reaction utilizes azomethine ylides and less reactive 1,1-difluoro- or 1,1,2-trifluorostyrenes, yielding a variety of new fluorinated pyrrolidines in high yields and with excellent stereoselectivities.[1][2]
A general workflow for this synthetic approach is illustrated below:
Caption: General experimental workflow for the synthesis of bioactive fluoropyrrolidines.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3,3-difluoro- and 3,3,4-trifluoropyrrolidine derivatives, as well as their antifungal activity.
Table 1: Synthesis of 3,3-Difluoropyrrolidine Derivatives [1]
| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 3a | 96 | >20:1 | 97 |
| 3b | 81 | >20:1 | 95 |
| 3c | 85 | >20:1 | 96 |
| 3d | 92 | >20:1 | 96 |
| 3e | 78 | >20:1 | 95 |
| 3f | 88 | >20:1 | 96 |
| 3g | 91 | >20:1 | 97 |
| 3h | 82 | >20:1 | 96 |
| 3i | 90 | >20:1 | 95 |
| 3j | 87 | >20:1 | 96 |
| 3k | 93 | >20:1 | 97 |
| 3l | 75 | >20:1 | 94 |
| 3m | 86 | >20:1 | 96 |
| 3n | 79 | >20:1 | 95 |
| 3o | 83 | >20:1 | 96 |
| 3p | 89 | >20:1 | 97 |
| 3q | 94 | >20:1 | 96 |
Table 2: Synthesis of 3,3,4-Trifluoropyrrolidine Derivatives [1]
| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 7a | 82 | >20:1 | 96 |
| 7b | 75 | >20:1 | 92 |
| 7c | 79 | >20:1 | 94 |
| 7d | 68 | >20:1 | 88 |
| 7e | 72 | >20:1 | 90 |
| 7f | 59 | >20:1 | 72 |
| 7g | 65 | >20:1 | 85 |
| 7h | 71 | >20:1 | 89 |
| 7i | 63 | >20:1 | 81 |
| 7j | 76 | >20:1 | 93 |
Table 3: Antifungal Activity of Selected Fluoropyrrolidines (Inhibition % at 100 mg L⁻¹) [1]
| Compound | Gibberella zeae | Fusarium oxysporum | Botrytis cinerea | Sclerotinia sclerotiorum |
| 3k | 90.26 | 69.09 | 83.64 | 73.78 |
| 3q | 82.83 | 86.39 | 68.46 | 79.32 |
| 4k | 92.65 | 70.59 | 85.05 | 78.38 |
| Azoxystrobin | 95.31 | 93.68 | 96.15 | 94.23 |
| Hymexazol | 89.72 | 91.24 | 88.57 | 90.16 |
Experimental Protocols
General Procedure for the Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines[1]
The following protocol details the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Caption: Step-by-step protocol for the synthesis of fluoropyrrolidines.
Materials:
-
Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol)
-
(S)-DTBM-segphos (14.2 mg, 0.012 mmol)
-
Toluene (2.0 mL)
-
KOtBu (0.04 mmol)
-
Imino esters (0.4 mmol)
-
1,1-gem-difluorostyrenes or 1,1,2-trifluorostyrenes (0.2 mmol)
-
Nitrogen atmosphere
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) in 2.0 mL of toluene.
-
Stir the mixture at room temperature for 1 hour.
-
Successively add KOtBu (0.04 mmol), the corresponding imino ester (0.4 mmol), and the 1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene (0.2 mmol).
-
Seal the reaction vessel and heat the mixture at 80 °C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fluoropyrrolidine product.
Note: For the synthesis of 3,3,4-trifluoropyrrolidines, the reaction should be conducted at 60 °C to prevent decomposition of the products.[1]
Antifungal Activity Assay[1]
Materials:
-
Test compounds (10 mg)
-
Acetone (1.0 mL)
-
Potato Dextrose Agar (PDA) medium (100 mL)
-
Control fungicides (Azoxystrobin, Hymexazol)
Procedure:
-
Dissolve 10 mg of the test compound in 1.0 mL of acetone.
-
Add the resulting solution to 100 mL of PDA medium to prepare a drug-loaded plate with a final concentration of 100 mg L⁻¹.
-
Prepare a blank control by adding 1.0 mL of acetone to 100 mL of PDA medium.
-
Prepare positive control plates with Azoxystrobin and Hymexazol at the same concentration.
-
Inoculate the center of each plate with a mycelial disc of the test fungus.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the blank control reaches the edge of the plate.
-
Measure the diameter of the mycelial colony and calculate the percentage of inhibition.
Other Synthetic Approaches
While the copper-catalyzed cycloaddition is a powerful tool, other methods for synthesizing fluoropyrrolidines have been reported. These include:
-
Cyclization of N-(β-polyfluoroacyl)vinyl derivatives: This method involves the transformation of N-(β-polyfluoroacyl)vinyl derivatives of proline and N-substituted glycines into polyfluoroalkyl-containing pyrroles, which serve as intermediates for fluorinated pyrrolidine alkaloids.[4]
-
Fluorination of existing pyrrolidine rings: Direct fluorination of a pre-existing pyrrolidine scaffold can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).[5]
-
Rearrangement of chiral azetidines: Chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines can be synthesized through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[6]
These alternative routes provide additional strategies for accessing diverse fluoropyrrolidine structures.
Conclusion
The synthetic routes outlined in this document, particularly the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition, offer efficient and highly stereoselective pathways to novel bioactive fluoropyrrolidines. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of compounds for the development of new therapeutic agents. The demonstrated antifungal activity of these compounds underscores the potential of fluorine incorporation in modulating biological function.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 3. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 6. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Amino Acids in Protein Engineering: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorinated amino acids into proteins has emerged as a transformative strategy in protein engineering, offering a versatile toolkit to enhance protein stability, modulate biomolecular interactions, and introduce unique spectroscopic probes for in-depth structural and functional analysis. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, empower researchers to fine-tune protein characteristics with remarkable precision.[1][2] This document provides detailed application notes on the multifaceted roles of fluorinated amino acids and comprehensive protocols for their successful implementation in protein engineering workflows.
Application Notes
Enhancing Protein Stability
A primary application of fluorinated amino acids lies in the enhancement of protein thermostability and resistance to chemical denaturation and proteolysis.[2][3] The introduction of fluorinated residues, particularly within the hydrophobic core of a protein, can significantly increase its stability. This "fluorous effect" is attributed to the increased hydrophobicity of fluorinated side chains compared to their hydrocarbon counterparts, which strengthens the hydrophobic interactions that are a major driving force in protein folding.[4]
For instance, the substitution of leucine with hexafluoroleucine (hFLeu) in the hydrophobic core of a de novo designed four-helix bundle protein resulted in a substantial increase in its melting temperature (Tm), indicating enhanced thermal stability.[2] Similarly, the incorporation of trifluoromethyl-L-phenylalanine has been shown to increase the thermal stability of enzymes.[5] This enhanced stability is crucial for the development of robust protein-based therapeutics, industrial enzymes that can withstand harsh processing conditions, and proteins with extended shelf lives.
Modulating Protein-Protein and Protein-Ligand Interactions
The electronic properties of fluorinated amino acids can be leveraged to modulate the affinity and specificity of protein-protein and protein-ligand interactions. The electron-withdrawing nature of fluorine can alter the electrostatic potential of an amino acid side chain, influencing cation-π, hydrogen bonding, and other non-covalent interactions that govern molecular recognition.[6][7]
Incorporation of 5-fluorotryptophan has been shown to alter the binding affinity of proteins for their ligands. In some cases, this can lead to a modest decrease in affinity, while in others, it can be exploited to fine-tune binding specificity.[8][9] For example, the replacement of tryptophan with fluorinated analogs in a bacterial lectin led to measurable differences in its affinity for fucosylated glycans.[9] This ability to rationally modify binding affinities is of paramount importance in drug design, where precise control over target engagement is essential for therapeutic efficacy and selectivity.
19F NMR Spectroscopy: A Powerful Analytical Tool
Fluorinated amino acids serve as sensitive and non-perturbing probes for Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio, making it highly sensitive for NMR detection.[10] Since fluorine is virtually absent in biological systems, 19F NMR spectra of fluorinated proteins are free from background signals, allowing for the unambiguous observation of the labeled sites.[10]
The chemical shift of the 19F nucleus is exquisitely sensitive to its local environment, providing valuable information on protein conformation, dynamics, ligand binding, and folding pathways.[10] By site-specifically incorporating a fluorinated amino acid, researchers can probe specific regions of a protein and monitor conformational changes upon ligand binding or interaction with other proteins. This makes 19F NMR an invaluable tool for structural biology and drug discovery.
Quantitative Data Summary
The following tables summarize the quantitative effects of incorporating fluorinated amino acids on key protein properties.
| Protein | Fluorinated Amino Acid | Effect on Thermal Stability (ΔTm) | Reference |
| E. coli Transketolase (TK) | trifluoromethyl-L-phenylalanine (tfm-Phe) | +7.5 °C | [5] |
| E. coli metA | p-benzoylphenylalanine (pBzF) | +21 °C | [11] |
| Villin Headpiece Subdomain | pentafluorophenylalanine (F5-Phe) | Enhanced stability at Phe-10 position | [12] |
| Coiled-coil protein | hexafluoroleucine (hFLeu) | Significantly increased stability towards chemical denaturation | [2] |
Table 1: Enhancement of Protein Thermal Stability. This table presents examples of increased melting temperatures (Tm) upon the incorporation of specific fluorinated amino acids.
| Protein/Peptide System | Fluorinated Amino Acid | Change in Binding Affinity (Kd) | Reference |
| SH3 Domain | 5-fluorotryptophan | Increased Kd from 70 µM to 150 µM (decreased affinity) | [8] |
| Lectin from Ralstonia solanacearum | 4-fluorotryptophan (4FW) | Increased Kd for LeX from 32.5 µM to 67.8 µM (decreased affinity) | [9] |
| L-leucine specific receptor | 4-fluoro-L-phenylalanine | Kd of 0.26 (compared to 0.40 for L-leucine and 0.18 for L-phenylalanine) | [10] |
| RibU (Riboflavin Transporter) | 5-fluoro-L-tryptophan | Increased Kd from ~1 nM to ~15 nM (decreased affinity) | [1] |
| LmrR | 4,5,6,7-tetrafluorotryptophan | Linear decrease in binding energy with increasing fluorination for the drug daunomycin | [6] |
Table 2: Modulation of Protein-Ligand Binding Affinity. This table showcases how the incorporation of fluorinated amino acids can alter the dissociation constant (Kd), a measure of binding affinity.
| Enzyme | Fluorinated Amino Acid | Effect on Enzyme Kinetics (kcat/Km) | Reference |
| E. coli Transketolase (TK) | trifluoromethyl-L-phenylalanine (tfm-Phe) | Enzyme kinetics were largely unchanged, with some small differences observed. | [5] |
| Various Aminopeptidases | Unnatural amino acids (general) | Can demonstrate greater affinity towards unnatural amino acids compared to natural ones, leading to higher catalytic efficiency. | [13] |
Table 3: Impact on Enzyme Kinetics. This table provides insights into how fluorinated amino acids can influence the catalytic efficiency of enzymes. Direct quantitative data for kcat/Km changes upon fluorination is less common in the literature, but the observed effects on activity are noted.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of Fluorinated Amino Acids in E. coli
This protocol describes a general method for the residue-specific incorporation of a fluorinated amino acid into a target protein expressed in an E. coli auxotrophic strain.
Workflow for Biosynthetic Incorporation:
Caption: Workflow for biosynthetic incorporation of fluorinated amino acids.
Materials:
-
E. coli strain auxotrophic for the amino acid to be replaced (e.g., a tryptophan auxotroph for incorporating fluorotryptophan).
-
Expression plasmid containing the gene of interest.
-
Rich growth medium (e.g., LB).
-
Minimal medium (e.g., M9) supplemented with necessary nutrients, excluding the amino acid to be replaced.
-
Fluorinated amino acid analog.
-
Inducing agent (e.g., IPTG).
-
Standard equipment for bacterial cell culture, protein expression, and purification.
Procedure:
-
Transform the auxotrophic E. coli strain with the expression plasmid.
-
Grow a starter culture overnight in rich medium.
-
Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend them in fresh minimal medium lacking the natural amino acid.
-
Add the fluorinated amino acid to the culture.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and incorporation of the fluorinated analog.
-
Harvest the cells by centrifugation.
-
Purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of the fluorinated amino acid by mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a fluorinated amino acid.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected fluorinated amino acid.
-
Other Fmoc-protected natural amino acids.
-
Solid support resin (e.g., Rink Amide resin).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents for deprotection: 20% piperidine in DMF.
-
Coupling reagents: HBTU, HOBt, or HATU, and a base such as DIPEA.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cold diethyl ether.
-
Standard SPPS reaction vessel and equipment.
Procedure:
-
Swell the resin in DMF in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-protected amino acid (including the fluorinated analog at the desired position) and coupling reagents in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the fluorinated peptide by mass spectrometry and analytical HPLC.
Protocol 3: 19F NMR Analysis of a Fluorinated Protein
This protocol provides a basic outline for acquiring and analyzing a 1D 19F NMR spectrum of a fluorinated protein.
Logical Relationship for 19F NMR Analysis:
Caption: Logical flow for 19F NMR analysis of a fluorinated protein.
Materials:
-
Purified fluorinated protein (typically at a concentration of 50-200 µM).
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 10% D2O).
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Procedure:
-
Prepare the protein sample by dissolving the lyophilized protein or buffer exchanging into the desired NMR buffer.
-
Transfer the sample to an NMR tube.
-
Tune and match the fluorine probe on the NMR spectrometer.
-
Set up a 1D 19F NMR experiment. Key parameters to consider include the spectral width, carrier frequency, number of scans, and relaxation delay.
-
Acquire the 19F NMR spectrum. Due to the high sensitivity of 19F, data acquisition is often rapid.
-
Process the acquired data using appropriate NMR software. This typically involves Fourier transformation, phasing, and baseline correction.
-
Analyze the resulting spectrum. The chemical shift of the 19F resonance provides information about the local environment of the fluorinated amino acid. Changes in chemical shift upon addition of a ligand can be used to monitor binding events.
-
For binding studies, acquire a series of 1D 19F NMR spectra at different ligand concentrations to determine the dissociation constant (Kd).
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. Quantitation of protein–protein interactions by thermal stability shift analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Probing Protein Structure and Dynamics with Fluorinated Proline: A 19F NMR Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated proline analogs into proteins has emerged as a powerful tool for investigating protein structure, dynamics, and interactions using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of its chemical shift to the local environment—provide an exquisite probe for molecular-level investigations.[1][2][3] Proline-rich motifs are critical in many biological processes, including signal transduction and protein-protein interactions; however, their study by conventional proton NMR can be challenging due to the lack of amide protons and limited chemical shift dispersion.[1][4][5] Fluorinated prolines offer a solution to this problem, enabling detailed characterization of proline conformation and dynamics.[1][4][5]
This document provides detailed application notes and experimental protocols for the use of fluorinated proline in ¹⁹F NMR studies of proteins, aimed at researchers in academia and the pharmaceutical industry.
Applications in Protein Science and Drug Discovery
The use of fluorinated proline in conjunction with ¹⁹F NMR offers a versatile platform for a wide range of applications:
-
Conformational Analysis of Proline Residues: The ¹⁹F chemical shift of fluorinated prolines is highly sensitive to the local electronic environment, providing a direct readout of the proline ring pucker (Cγ-endo vs. Cγ-exo) and the cis/trans isomerization state of the peptide bond.[6][7] This is particularly valuable for studying proline-rich regions in proteins, which are often involved in molecular recognition.[1][4]
-
Protein Folding and Stability: Monitoring the ¹⁹F NMR signals of strategically placed fluorinated prolines can provide insights into the folding and unfolding pathways of proteins.[4] The distinct chemical shifts in the folded and unfolded states allow for the characterization of folding intermediates and the determination of thermodynamic parameters.
-
Protein-Protein and Protein-Ligand Interactions: The sensitivity of the ¹⁹F chemical shift to changes in the local environment makes it an excellent tool for studying binding events.[8][9] Titration experiments can be used to determine binding affinities (Kd), kinetics (kon and koff), and to map binding interfaces.[1][8] This is particularly relevant in drug discovery for screening and characterizing small molecule binders.[10]
-
Dynamics of Intrinsically Disordered Proteins (IDPs): Proline is abundant in IDPs, and fluorinated prolines can serve as valuable probes to study the conformational ensembles and local dynamics of these challenging systems.[4]
-
Signal Transduction Pathways: ¹⁹F NMR has been used to decipher signal transduction pathways, for instance, through the β2-adrenergic transmembrane receptor, by monitoring conformational changes upon ligand binding.[8][11]
Featured Fluorinated Proline Analogs
Several fluorinated proline analogs are commonly used in ¹⁹F NMR studies, each offering unique advantages:
-
(4S)-fluoroproline (4S-FPro) and (4R)-fluoroproline (4R-FPro): These monofluorinated prolines introduce a conformational bias.[1][4] 4S-FPro tends to favor the Cγ-endo ring pucker, while 4R-FPro favors the Cγ-exo pucker.[4] This can be exploited to modulate and study the conformational preferences of proline-containing motifs.[1][4]
-
4,4-Difluoroproline (Dfp): This analog is a sensitive probe of both proline ring pucker and cis/trans isomerization. The two fluorine atoms are diastereotopic, and the difference in their chemical shifts (ΔδFF) is a direct reporter of the local conformation.[6][7] A small ΔδFF (0–3 ppm) is observed for a trans X-Dfp amide bond, while a large ΔδFF (5–12 ppm) is indicative of a cis X-Dfp amide bond.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for fluorinated prolines in peptides and proteins.
| Fluorinated Proline Analog | Conformation | Typical ¹⁹F Chemical Shift Difference (ΔδFF) (ppm) | Reference |
| 4,4-Difluoroproline (Dfp) | trans X-Dfp amide bond | 0 - 3 | [6][7] |
| 4,4-Difluoroproline (Dfp) | cis X-Dfp amide bond | 5 - 12 | [6][7] |
| Peptide System | Fluorinated Proline | Position | ¹⁹F Chemical Shift (ppm) - trans | ¹⁹F Chemical Shift (ppm) - cis | Reference |
| Ac-TYDfpN-NH₂ | 4,4-Difluoroproline | 3 | Not explicitly separated | Not explicitly separated | [6] |
| H16-P34 | 4S-FPro | 34 | Major peak | Minor peak | [12] |
| H16-P34 | 4R-FPro | 34 | Major peak | Minor peak | [12] |
| H16-P34 | 4,4-diFPro | 34 | Two major peaks | Two minor peaks | [12] |
| H16-P38 | 4S-FPro | 38 | Major peak | Minor peak | [12] |
| H16-P38 | 4R-FPro | 38 | Major peak | Minor peak | [12] |
| H16-P38 | 4,4-diFPro | 38 | Two major peaks | Two minor peaks | [12] |
Note: Absolute chemical shifts are dependent on the reference standard and experimental conditions. The key information often lies in the relative chemical shifts and their changes upon perturbation.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Fluorinated Proline into Proteins in E. coli
This protocol describes the site-specific incorporation of fluorinated proline analogs using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (UAG).
Workflow for Site-Specific Incorporation
Caption: Workflow for site-specific incorporation of fluorinated proline.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest with an in-frame amber (UAG) codon at the desired proline position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL-PylS).
-
Fluorinated proline analog (e.g., 4,4-difluoro-L-proline).
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and any necessary antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal media with the starter culture.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
-
Induction and Labeling:
-
Add the fluorinated proline analog to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Purify the protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Verification of Incorporation: Verify the incorporation of the fluorinated proline by mass spectrometry.
Protocol 2: ¹⁹F NMR Data Acquisition and Processing
Workflow for 19F NMR Data Acquisition
Caption: General workflow for acquiring 1D 19F NMR spectra of proteins.
Materials:
-
Purified protein with incorporated fluorinated proline.
-
NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Deuterium oxide (D₂O) for the field-frequency lock.
-
NMR spectrometer equipped with a ¹⁹F-capable probe.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 50-500 µM in the desired NMR buffer.
-
Add 5-10% (v/v) D₂O to the sample for the lock.
-
-
Spectrometer Setup:
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
Set the temperature (e.g., 298 K).
-
-
1D ¹⁹F NMR Data Acquisition:
-
A simple 1D pulse-acquire sequence with proton decoupling is typically sufficient for initial characterization.
-
Typical Parameters:
-
Pulse Width: Calibrated 90° ¹⁹F pulse.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all signals are observed.
-
Acquisition Time: 0.1-0.5 s.
-
Relaxation Delay: 1-2 s.
-
Number of Scans: Dependent on sample concentration, ranging from a few hundred to several thousand.
-
Proton Decoupling: Use a standard proton decoupling sequence (e.g., GARP or WALTZ-16) during acquisition.
-
-
-
Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
-
Data Analysis:
-
Reference the ¹⁹F chemical shifts to an appropriate standard (e.g., trifluoroacetic acid, TFA).
-
Analyze the chemical shifts, line widths, and integrals of the ¹⁹F signals to obtain information about the protein's conformation, dynamics, and interactions.
-
Concluding Remarks
The use of fluorinated proline in ¹⁹F NMR spectroscopy provides a powerful and versatile approach for studying a wide range of biological questions. The minimal perturbation introduced by the fluorine atom, combined with the high sensitivity of ¹⁹F NMR, makes this an invaluable tool for academic research and drug discovery. The protocols and data presented here provide a starting point for researchers looking to implement this technique in their own studies.
References
- 1. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. Fluorine NMR study of proline-rich sequences using fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Fluoropyrrolidine-Based Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced insulin release and improved glycemic control. This mechanism has established DPP-IV inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.
The incorporation of a fluoropyrrolidine scaffold has emerged as a promising strategy in the design of potent and selective DPP-IV inhibitors. The fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties of the inhibitor. These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and relevant biological pathways associated with fluoropyrrolidine-based DPP-IV inhibitors.
Data Presentation
The inhibitory potency of synthesized fluoropyrrolidine-based DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for a series of 4-fluoropyrrolidine-2-carbonitrile derivatives.
| Compound ID | Structure | DPP-IV IC50 (nM) |
| 1a | 4-fluoropyrrolidine-2-carbonitrile with N-substituted glycine | 8.2 |
| 1b | 4-fluoropyrrolidine-2-carbonitrile with N-substituted glycine | 4.5 |
| 1c | 4-fluoropyrrolidine-2-carbonitrile with N-substituted glycine | 5.4 |
| 2a | 2-benzylpyrrolidine derivative | 300 ± 30 |
| 3a | phenethyl-piperazine derivative | 1200 ± 40 |
| 4a | 4-benzylpiperidine derivative | 1600 ± 40 |
Data compiled from various sources and are intended for comparative purposes.
Signaling Pathway and Experimental Workflow
The development and evaluation of novel DPP-IV inhibitors follow a structured workflow, from initial synthesis to in vitro and in vivo characterization. The underlying biological mechanism involves the modulation of the incretin signaling pathway.
Caption: DPP-IV Signaling Pathway and Mechanism of Inhibition.
Application Notes and Protocols for the Development of Anti-Diabetic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key methodologies and signaling pathways crucial in the discovery and development of novel anti-diabetic agents. The following sections detail experimental protocols for essential in vitro and in vivo assays, summarize quantitative data for prominent drug classes, and visualize critical biological pathways and experimental workflows.
Data Presentation: Efficacy and Potency of Selected Anti-Diabetic Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative compounds from major anti-diabetic drug classes. This data is essential for comparing the potency and efficacy of different agents.
Table 1: SGLT2 Inhibitors - IC50 Values
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | Human SGLT2 | 4.2[1] | ~158-fold[1] |
| Human SGLT1 | 663[1] | ||
| Dapagliflozin | Human SGLT2 | - | - |
| Human SGLT1 | - | ||
| Empagliflozin | Human SGLT2 | - | >2000-fold |
| Human SGLT1 | - | ||
| Sotagliflozin | Human SGLT2 | 1.8[1] | ~20-fold[1] |
| Human SGLT1 | 36[1] |
Table 2: GLP-1 Receptor Agonists - EC50 Values
| Compound | Assay System | EC50 (pM) |
| Liraglutide | In vitro potency | - |
| Semaglutide | In vitro potency | 4-6[2] |
Table 3: α-Glucosidase Inhibitors - IC50 Values
| Compound | Enzyme Source | IC50 |
| Acarbose | Saccharomyces cerevisiae | 117.20 µg/mL[3] |
| Not specified | 5.13 mg/mL[4] | |
| Quercetin | Not specified | 5.41 µg/mL |
Table 4: Novel Anti-Diabetic Agent Targets - IC50/EC50 Values
| Target | Compound Class/Example | Assay System | IC50/EC50 |
| PTP1B | Phosphoeleganin | PTP1B inhibition | IC50: 0.7 ± 0.1 µM[5] |
| Compound 44 | PTP1B inhibition | IC50: 140 nM[6] | |
| GPR120 | TUG-891 | hGPR120 agonism | EC50: 43.7 nM[7] |
| Compound A (Merck) | FFA4 agonism | EC50: ~0.35 µM[8] | |
| TUG-1197 | hFFA4 Ca2+ mobilization | pEC50: 6.6[8] | |
| DPP-4 | Sitagliptin | Human recombinant DPP-4 | IC50: 36.22 nM[9] |
| Human plasma | IC50: 39.18 nM[9] |
Signaling Pathways in Diabetes Mellitus
Understanding the intricate signaling pathways involved in glucose homeostasis is fundamental for identifying novel drug targets. The following diagrams illustrate key pathways implicated in the pathophysiology of diabetes.
Caption: Insulin Signaling Pathway.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: SGLT2 Inhibition Mechanism.
Experimental Workflows and Logical Relationships
Effective drug discovery relies on a structured and logical progression of experiments. The following diagrams illustrate a typical high-throughput screening workflow and a classification of anti-diabetic agents based on their mechanism of action.
Caption: High-Throughput Screening Workflow.
Caption: Classification of Anti-Diabetic Drugs.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of successful drug discovery research. The following section provides step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of anti-diabetic compounds.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on α-glucosidase activity, a key enzyme in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the positive control, use acarbose. For the negative control, add 20 µL of the solvent used to dissolve the test compounds.
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.[10]
-
To initiate the reaction, add 20 µL of pNPG solution to each well.[10]
-
Incubate the plate at 37°C for 20 minutes.[10]
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.[10]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes, a model for insulin-sensitive fat cells.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 24-well plate
-
Test compounds
-
Insulin (positive control)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-[3H]-glucose
-
Phloretin (inhibitor of glucose transport)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the differentiated adipocytes twice with serum-free DMEM.[11]
-
Pre-incubate the cells for 2.5 hours in serum-free DMEM.[11]
-
Aspirate the medium and add 1 mL of serum-free DMEM containing the test compound or insulin.[11]
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells with KRPH buffer.
-
Add KRPH buffer containing 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes at 37°C.[11]
-
To determine non-specific uptake, add phloretin to a subset of wells.
-
Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells with 0.5 mL of PBS containing 1% Triton X-100.[11]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.
Protocol 3: In Vitro Insulin Secretion Assay from MIN6 Beta-Cells
Objective: To assess the ability of a test compound to stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner.
Materials:
-
MIN6 pancreatic beta-cells
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Test compounds
-
Glibenclamide (positive control)
-
Insulin ELISA kit
Procedure:
-
Seed MIN6 cells in a 24-well plate and culture until they reach the desired confluency.
-
Gently wash the cells twice with PBS and then pre-incubate in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal state of insulin secretion.
-
Aspirate the pre-incubation buffer and replace it with fresh KRB buffer containing:
-
Low glucose (basal)
-
High glucose (stimulatory)
-
High glucose + test compound at various concentrations
-
High glucose + glibenclamide (positive control)
-
-
Incubate the plates for 1-2 hours at 37°C.
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -20°C until insulin measurement.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Protocol 4: Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To induce a diabetic state in rats that mimics type 1 diabetes to evaluate the in vivo efficacy of anti-diabetic compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Test compounds
Procedure:
-
Acclimate the rats for at least one week before the experiment.
-
On the day of induction, prepare a fresh solution of STZ in cold citrate buffer.
-
Inject the rats with a single intraperitoneal (i.p.) or intravenous (i.v.) dose of STZ. A commonly used dose for inducing type 1 diabetes is 40-65 mg/kg.[12]
-
Provide the rats with a 10% sucrose solution in their drinking water for the first 48 hours after STZ injection to prevent hypoglycemia.
-
Monitor blood glucose levels daily for the first week and then periodically thereafter. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.
-
Once diabetes is established (usually within 72 hours to one week), the rats can be used for efficacy studies.
-
Administer the test compounds to the diabetic rats according to the study design (e.g., daily oral gavage for several weeks).
-
Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
-
At the end of the study, tissues can be collected for further analysis (e.g., pancreas for histology, blood for biomarker analysis).
References
- 1. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicasande.com.uy [clinicasande.com.uy]
- 3. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Throughput Screening Based Highly Potent Sulfonylbenzamide Anti-diabetic Drug | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrrolizidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies and protocols for the preparation of pyrrolizidine-based compounds, a class of molecules with significant potential in drug development due to their diverse biological activities. The protocols focus on the synthesis of key pyrrolizidine alkaloids, (+)-Alexine and (±)-Supinidine, highlighting methodologies such as 1,3-dipolar cycloaddition and intramolecular Heck reactions. Additionally, protocols for evaluating their biological efficacy as glycosidase inhibitors and anti-HIV agents are presented.
Synthetic Applications
Pyrrolizidine alkaloids are a diverse group of natural products characterized by a bicyclic [3.3.0] fused ring system. Their unique structural features and biological activities have made them attractive targets for organic synthesis. These compounds have shown promise as glycosidase inhibitors, antiviral agents, and anticancer therapeutics.[1] The synthetic routes outlined below provide access to these valuable molecular scaffolds.
Key Synthetic Strategies
Two powerful methods for the construction of the pyrrolizidine core are highlighted:
-
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of an azomethine ylide with a dipolarophile to form a five-membered heterocyclic ring, which can then be further elaborated to the pyrrolizidine skeleton. This method offers a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure natural products.
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction involves the intramolecular coupling of an alkenyl or aryl halide with an alkene. It is a robust method for the formation of cyclic and bicyclic systems and has been successfully applied to the synthesis of various alkaloids.
Experimental Protocols: Synthesis of Pyrrolizidine Alkaloids
I. Enantioselective Synthesis of (+)-Alexine
(+)-Alexine is a polyhydroxylated pyrrolizidine alkaloid that exhibits potent glycosidase inhibitory activity.[1] The following protocol describes a key step in its enantioselective synthesis using a [3+2] annulation reaction.
Reaction Scheme:
Figure 1: Key step in the enantioselective synthesis of (+)-Alexine.
Protocol: [3+2] Annulation for Pyrrolidine Intermediate
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-tosyl-α-amino aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the solution, add 1,3-bis(silyl)propene (1.2 equiv).
-
Initiation and Reaction: Cool the mixture to -78 °C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1 equiv) dropwise. Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over 16 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the polyhydroxylated pyrrolidine intermediate.
Quantitative Data for (+)-Alexine Synthesis
| Step | Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| [3+2] Annulation | N-Tosyl-α-amino aldehyde | 1,3-bis(silyl)propene, TMSOTf | Polyhydroxylated pyrrolidine | 75-85 | >95 | [1] |
| Overall Synthesis | Commercially available materials | Multi-step synthesis | (+)-Alexine | ~15-20 | >99 | [1] |
II. Synthesis of (±)-Supinidine via Intramolecular Heck Reaction
(±)-Supinidine is a necine base, a core structure of many pyrrolizidine alkaloids. The intramolecular Heck reaction provides an efficient route to this scaffold.
Reaction Scheme:
Figure 2: Synthesis of (±)-Supinidine via Intramolecular Heck Reaction.
Protocol: Intramolecular Heck Reaction
-
Preparation of the Reaction Mixture: To a solution of the acyclic precursor (1.0 equiv) in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) in a sealable reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., PPh₃, 0.1 equiv), and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.0 equiv).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the bicyclic pyrrolizidine intermediate.
-
Final Reduction: The intermediate is then reduced (e.g., using LiAlH₄) to yield (±)-Supinidine.
Quantitative Data for (±)-Supinidine Synthesis
| Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Intramolecular Heck Reaction | Acyclic precursor with vinyl halide and alkene | Pd(OAc)₂, PPh₃, Et₃N | Bicyclic pyrrolizidine intermediate | 60-70 | |
| Reduction | Bicyclic pyrrolizidine intermediate | LiAlH₄ | (±)-Supinidine | 85-95 |
Biological Activity Protocols
I. Glycosidase Inhibition Assay
This protocol is used to determine the inhibitory activity of synthesized pyrrolizidine compounds against α-glucosidase.
Experimental Workflow:
Figure 3: Workflow for the α-glucosidase inhibition assay.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase solution and pre-incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
-
Measurement and Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantitative Data for Glycosidase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| (+)-Alexine | α-Glucosidase | 5 - 15 | |
| Australine | α-Glucosidase | 1 - 10 | [2] |
| Castanospermine | α-Glucosidase | 0.1 - 1 |
II. Anti-HIV Activity Assay
This protocol outlines a cell-based assay to evaluate the anti-HIV activity of the synthesized compounds by measuring the inhibition of virus-induced cytopathic effects.
Signaling Pathway: Inhibition of HIV-1 Glycoprotein Processing
Pyrrolizidine alkaloids with glycosidase inhibitory activity can interfere with the proper folding and processing of the HIV-1 envelope glycoprotein gp160. This glycoprotein is crucial for viral entry into host cells. By inhibiting host α-glucosidases in the endoplasmic reticulum, these compounds prevent the trimming of glucose residues from the N-linked glycans of gp160, leading to misfolded glycoproteins that are not efficiently transported to the cell surface or incorporated into new virions.[3]
Figure 4: Mechanism of anti-HIV action of pyrrolizidine alkaloids via inhibition of gp160 processing.
Protocol: MT-4 Cell-Based Anti-HIV Assay
-
Cell Culture: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified 5% CO₂ atmosphere.
-
Virus Infection: Infect MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add serial dilutions of the test compounds to the cell culture. A known anti-HIV drug (e.g., AZT) should be used as a positive control.
-
Incubation: Incubate the plates for 5 days at 37 °C.
-
Assessment of Cytopathic Effect (CPE):
-
After the incubation period, assess the viability of the cells using a suitable method, such as the MTT assay.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the HIV-1-induced CPE by 50%, is determined from the dose-response curve.
-
The 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is also determined.
-
The therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.
-
Quantitative Data for Anti-HIV Activity
| Compound | HIV-1 Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| 7,7a-diepialexine | IIIB | MT-4 | 5 - 20 | >100 | >5 - 20 | |
| AZT (control) | IIIB | MT-4 | 0.001-0.01 | >100 | >10,000 |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and biological agents.
References
Troubleshooting & Optimization
optimizing reaction conditions for fluoropyrrolidine synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluoropyrrolidines.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in fluoropyrrolidine synthesis can stem from several factors. The primary areas to investigate are the choice of fluorinating agent, solvent, reaction temperature, and the stability of your substrate.
-
Fluorinating Agent: The reactivity of the fluorinating agent is crucial. For hydroxylpyrrolidines, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are common, but their effectiveness can be substrate-dependent. If you are experiencing low yields, consider screening alternative reagents.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. It is advisable to perform a solvent screen to identify the optimal medium for your specific substrate.
-
Temperature: Fluorination reactions are often temperature-sensitive. Running the reaction at too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material, reagent, or product. We recommend running a temperature gradient to find the optimal balance.
-
Substrate Stability: The pyrrolidine ring, especially when functionalized, might be unstable under the reaction conditions. Ensure your starting material is pure and consider the potential for side reactions like elimination or rearrangement.
Q2: I am observing significant formation of an elimination byproduct (a pyrroline). How can I minimize this?
A2: The formation of elimination byproducts is a common issue, particularly when using nucleophilic fluorinating agents on secondary alcohols. This side reaction is often promoted by elevated temperatures and the basicity of the reaction medium.
To minimize elimination:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, starting at -78 °C and slowly warming the reaction is effective.
-
Use a Non-Coordinating Solvent: Solvents like DCM are generally preferred over more coordinating solvents like THF, which can sometimes promote elimination.
-
Add a Non-Nucleophilic Base: If an acid scavenger is needed, consider using a sterically hindered, non-nucleophilic base like proton sponge.
Q3: My reaction is showing poor diastereoselectivity. What strategies can I employ to improve it?
A3: Achieving high diastereoselectivity is a common challenge, especially when creating a new stereocenter. The selectivity is influenced by the substrate's conformation, the reaction mechanism (SN1 vs. SN2), and the reagents used.
-
SN2 vs. SN1 Pathway: For fluorination of alcohols, an SN2 pathway typically leads to an inversion of stereochemistry, while an SN1 pathway can result in a mixture of diastereomers. To favor the SN2 pathway, use less polar solvents and reagents that are less likely to promote carbocation formation.
-
Neighboring Group Participation: The presence of nearby functional groups can direct the approach of the fluorinating agent. Analyze your substrate for any potential directing groups and consider how they might influence the stereochemical outcome.
-
Reagent Choice: Different fluorinating agents can exhibit different selectivities. It is worthwhile to screen a variety of reagents to find one that provides the desired diastereoselectivity for your substrate.
Troubleshooting Guide
Problem: Low Yield in the Fluorination of N-Boc-3-hydroxypyrrolidine
You are attempting to synthesize N-Boc-3-fluoropyrrolidine from N-Boc-3-hydroxypyrrolidine using DAST and are observing a yield of less than 30%.
Caption: Troubleshooting workflow for low yield in fluoropyrrolidine synthesis.
Table 1: Solvent and Temperature Effects on the Fluorination of N-Boc-3-hydroxypyrrolidine
| Entry | Solvent | Temperature (°C) | Yield (%) of N-Boc-3-fluoropyrrolidine |
| 1 | DCM | -78 to rt | 28 |
| 2 | THF | -78 to rt | 22 |
| 3 | Toluene | -78 to rt | 35 |
| 4 | DCM | -78 | 45 |
| 5 | DCM | 0 | 32 (with decomposition) |
Table 2: Screening of Alternative Fluorinating Agents
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | DAST | DCM | -78 to rt | 28 |
| 2 | Deoxo-Fluor® | DCM | -78 to rt | 55 |
| 3 | Fluolead™ | DCM | -78 to rt | 72 |
Experimental Protocols
General Procedure for the Fluorination of N-Boc-3-hydroxypyrrolidine using Fluolead™
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of Fluolead™ (1.2 eq) in anhydrous DCM.
-
Slowly add the Fluolead™ solution to the stirring solution of the alcohol at -78 °C over a period of 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-fluoropyrrolidine.
Logical Relationship Diagram for Reagent Selection
Caption: Decision diagram for selecting a suitable fluorinating agent.
Technical Support Center: Synthesis of 4-Fluoropyrrolidine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoropyrrolidine-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Fluorinated Product | - Incomplete reaction. - Suboptimal fluorinating agent. - Degradation of starting material or product. - Side reactions such as elimination. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Screen different fluorinating agents (e.g., DAST, Deoxo-Fluor®, Selectfluor®) to find the most effective one for your substrate. - Ensure anhydrous conditions and use freshly purified reagents. - If starting from a tosylated alcohol, consider that elimination to form a dehydroproline derivative can be a significant side reaction, especially with bases like TBAF. Using a less basic fluoride source or a different fluorination method may be beneficial. |
| Formation of Diastereomeric Mixtures | - Lack of stereocontrol in the fluorination step. - Epimerization during reaction or workup. | - The choice of protecting groups can influence stereoselectivity. For example, using a bulky N-Boc protecting group in combination with a bulky ester (e.g., tert-butyl ester) can prevent intramolecular reactions that may lead to the undesired diastereomer.[1][2] - The fluorinating agent can also impact the stereochemical outcome. For instance, deoxyfluorinating agents like DAST or morpholinosulfur trifluoride typically proceed with inversion of configuration (SN2 mechanism) on a secondary alcohol.[1][2][3] - Maintain mild reaction and workup conditions to minimize the risk of epimerization. |
| Formation of Dehydroproline Byproducts | - Elimination side reaction, especially when using a good leaving group (e.g., tosylate) and a basic fluoride source (e.g., TBAF). | - Avoid strongly basic conditions. - Consider direct fluorination of the corresponding hydroxyproline derivative using a deoxyfluorinating agent, which is less prone to elimination.[1][2] |
| Difficulty in Removing Protecting Groups | - The chosen protecting group is too stable under the desired deprotection conditions. - The substrate is sensitive to the deprotection conditions, leading to degradation. | - Select orthogonal protecting groups that can be removed under different, mild conditions. For example, a Boc group (acid-labile) and a benzyl ester (removable by hydrogenolysis). - For Boc deprotection, use milder acidic conditions (e.g., 4M HCl in dioxane, or TFA in DCM) and monitor the reaction carefully to avoid side reactions. |
| Challenges in Purifying the Final Product | - Difficulty in separating diastereomers by standard column chromatography. - The product is highly polar and water-soluble, making extraction difficult. | - Diastereomers can sometimes be separated by careful column chromatography with an optimized solvent system, or by preparative HPLC. - Recrystallization can be an effective method for purifying a single diastereomer if a suitable solvent is found. - For highly polar products, consider lyophilization to remove water, followed by purification using ion-exchange chromatography or reversed-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-fluoropyrrolidine-2-carboxylic acid?
A1: The most common and readily available starting material is 4-hydroxy-L-proline. This amino acid possesses the desired pyrrolidine ring and a hydroxyl group at the 4-position that can be stereoselectively replaced with fluorine.
Q2: Which fluorinating agent is best for converting 4-hydroxyproline to 4-fluoroproline?
A2: The choice of fluorinating agent depends on the specific stereoisomer desired and the protecting groups used.
-
Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride are commonly used for the direct conversion of the hydroxyl group to fluoride, typically with inversion of stereochemistry.[1][2][3]
-
Electrophilic fluorinating agents such as Selectfluor® are used to fluorinate enolates or silyl enol ethers derived from 4-oxoproline.[4][5]
Q3: How can I control the stereochemistry at the C-4 position during fluorination?
A3: Stereocontrol is a critical challenge. Starting with a stereochemically pure 4-hydroxyproline isomer is the first step. When using deoxyfluorinating agents on a 4-hydroxyproline derivative, the reaction generally proceeds via an SN2 mechanism, resulting in an inversion of the stereocenter. Therefore, starting with trans-4-hydroxy-L-proline will yield cis-4-fluoro-L-proline, and cis-4-hydroxy-L-proline will give trans-4-fluoro-L-proline. The use of bulky protecting groups on both the nitrogen and the carboxylic acid can enhance the stereoselectivity by preventing competing reactions.[1][2]
Q4: What are the key protecting groups to consider in this synthesis?
A4: Protecting the amine and carboxylic acid functionalities is essential.
-
Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal with acid.[1][6][7] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, particularly in the context of peptide synthesis, and is removed under mild basic conditions.
-
Carboxylic Acid Protection: Methyl or ethyl esters are common, but bulky esters like the tert-butyl ester can be advantageous in preventing intramolecular side reactions during fluorination.[1][2] Benzyl esters are also useful as they can be removed by hydrogenolysis.
Q5: I am observing a byproduct with retention of configuration at C-4. What could be the cause?
A5: Formation of a byproduct with retention of configuration can occur through intramolecular participation of the ester carbonyl group, especially when using less bulky esters like methyl esters.[1] The carbonyl oxygen can act as a nucleophile, leading to the formation of an intermediate that, upon reaction with fluoride, results in the retention of stereochemistry. Using a more sterically hindered ester, such as a tert-butyl ester, can minimize this side reaction.[1][2]
Quantitative Data Summary
The following tables summarize representative yields and diastereomeric ratios for key steps in the synthesis of 4-fluoropyrrolidine-2-carboxylic acid derivatives.
Table 1: Comparison of Fluorinating Agents for N-Boc-4-hydroxyproline Esters
| Starting Material | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (inversion:retention) | Reference |
| N-Boc-(2S,4R)-hydroxyproline tert-butyl ester | Morpholinosulfur trifluoride | CH₂Cl₂ | 0 to RT | 63 | >99:1 (complete inversion) | [1][2] |
| N-Boc-(2S,4R)-hydroxyproline methyl ester | Nosyl fluoride | Toluene | 80 | 75-80 | >99:1 (inversion) | [7] |
| N-Boc-(2S,4R)-hydroxyproline methyl ester | DAST | CH₂Cl₂ | -78 to RT | ~80 | High inversion | [3] |
| N-Boc-4-oxo-proline benzyl ester (via silyl enol ether) | Selectfluor® | MeCN | 50 | 55 | ~1:1 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of N-Boc-4-hydroxyproline tert-butyl ester
-
Preparation: Dissolve N-Boc-(2S,4R)-hydroxyproline tert-butyl ester in anhydrous dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Fluorinating Agent: Slowly add morpholinosulfur trifluoride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid tert-butyl ester.
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected 4-fluoropyrrolidine-2-carboxylic acid derivative in a suitable solvent such as dioxane or dichloromethane.
-
Acid Addition: Add a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentration: Remove the solvent and excess acid under reduced pressure.
-
Isolation: The resulting hydrochloride or trifluoroacetate salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Visualizations
Caption: General synthetic workflow for 4-fluoropyrrolidine-2-carboxylic acid.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying fluorinated amino acids compared to their non-fluorinated analogs?
A1: The introduction of fluorine atoms significantly alters the physicochemical properties of amino acids, leading to unique purification challenges:
-
Altered Polarity and Hydrophobicity: Fluorination generally increases the hydrophobicity of an amino acid. This change in polarity affects the compound's interaction with chromatographic stationary phases and its solubility in various solvents.[1]
-
Changes in Acidity (pKa): The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups.[2][3][4] This shift in ionization state can impact retention times in ion-exchange chromatography and overall solubility.
-
Unique Intermolecular Interactions: Fluorinated molecules can engage in fluorous-fluorous interactions, which can be leveraged for specific purification techniques like fluorous solid-phase extraction (F-SPE).[5] However, these interactions can also lead to unexpected chromatographic behavior in standard methods.
Q2: Which purification technique is most recommended for a novel fluorinated amino acid?
A2: The optimal technique depends on the specific properties of your compound and the impurities present. However, a general workflow can be followed:
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique. Start with Reverse-Phase HPLC (RP-HPLC) as it is effective for a broad range of polarities.
-
Fluorous Solid-Phase Extraction (F-SPE): If your synthesis involves a fluorous tag, or if the fluorinated amino acid is highly fluorinated, F-SPE can be a highly selective and efficient method for separating it from non-fluorinated reagents and byproducts.
-
Crystallization: If the fluorinated amino acid is a solid and can be produced in high purity, crystallization is an excellent method for obtaining a highly pure final product.
-
Liquid-Liquid Extraction (LLE): This technique is useful for initial cleanup and separation based on differential solubility between two immiscible liquid phases.
Q3: How does the degree of fluorination affect the choice of purification strategy?
A3: The number of fluorine atoms is a critical factor. Heavily fluorinated (polyfluorinated) amino acids exhibit strong "fluorophilicity," meaning they have a high affinity for other fluorinated substances. This makes them ideal candidates for fluorous-based separation methods.[6] In contrast, lightly fluorinated (monofluorinated or difluorinated) amino acids may behave more like their hydrocarbon counterparts, making traditional purification methods like RP-HPLC more suitable.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (tailing or fronting) for my fluorinated amino acid.
| Possible Cause | Solution |
| Secondary Interactions | Strong interactions between the fluorinated analyte and residual silanols on the silica-based stationary phase can cause tailing. Use an end-capped column or a mobile phase additive like trifluoroacetic acid (TFA) to minimize these interactions.[7] |
| Inappropriate Mobile Phase pH | The mobile phase pH may be too close to the pKa of your fluorinated amino acid, causing it to exist in multiple ionic forms. Adjust the pH to be at least 2 units away from the analyte's pKa. For basic amino acids, a lower pH is often beneficial.[7] |
| Column Overload | Injecting too much sample can lead to fronting. Reduce the sample concentration or injection volume.[7] |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to peak distortion. Ensure the sample is completely dissolved in the initial mobile phase or a compatible solvent.[7] |
Problem: Co-elution of the fluorinated amino acid with non-fluorinated impurities.
| Possible Cause | Solution |
| Insufficient Resolution | The chosen chromatographic conditions do not provide adequate separation. |
| * Optimize the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent. For fluorinated compounds, adding a fluorinated alcohol like trifluoroethanol (TFE) to the mobile phase can enhance separation when using a hydrocarbon column.[6][8] | |
| * Change the Stationary Phase: Switch to a column with a different chemistry. A fluorinated stationary phase can provide better separation when using a hydrocarbon eluent.[6][8] | |
| * Adjust the Temperature: Temperature can affect selectivity. Experiment with different column temperatures to improve resolution.[8] |
Fluorous Solid-Phase Extraction (F-SPE)
Problem: Low recovery of the fluorinated amino acid.
| Possible Cause | Solution |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the highly fluorinated compound from the fluorous stationary phase. |
| * Increase the strength of the fluorophilic elution solvent. A more fluorinated solvent or a higher percentage of organic modifier may be necessary. | |
| Analyte Breakthrough | The compound may not be retained effectively during the loading step. |
| * Ensure the loading solvent is sufficiently "fluorophobic" (e.g., a high percentage of water). | |
| * Reduce the sample loading flow rate. |
Problem: The final product is contaminated with the fluorous tag after cleavage.
| Possible Cause | Solution |
| Incomplete Cleavage | The reaction to remove the fluorous tag may not have gone to completion. |
| * Optimize the cleavage reaction conditions (e.g., time, temperature, reagent concentration). | |
| Co-elution during F-SPE | The cleaved tag and the product may have similar affinities for the F-SPE cartridge under the chosen conditions. |
| * After cleavage, perform a second F-SPE step where the desired non-fluorinated product is washed through with a fluorophobic solvent, and the fluorous tag is retained on the column. |
Crystallization
Problem: The fluorinated amino acid "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High Degree of Supersaturation | The solution is too concentrated, or the temperature is dropping too quickly. |
| * Use a more dilute solution. | |
| * Slow down the cooling rate. | |
| Presence of Impurities | Impurities can inhibit crystal nucleation and growth. |
| * Purify the compound further using another method (e.g., HPLC) before attempting crystallization.[9] | |
| Inappropriate Solvent | The chosen solvent may not be suitable for crystallization. |
| * Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[10] |
Problem: The resulting crystals are of poor quality (small, needles).
| Possible Cause | Solution |
| Rapid Nucleation and Crystal Growth | The crystallization process is happening too fast. |
| * Slow down the cooling rate. | |
| * Use a solvent system where the compound has moderate solubility.[9] |
Data Presentation
Table 1: HPLC Separation of Fluorinated vs. Non-fluorinated Amino Acid Analogs
| Analyte Pair | Fluorinated Amino Acid | Non-fluorinated Amino Acid | Column Type | Eluent System | Observation |
| 1 | Trp-Phe(4-F) | Trp-Phe | Hydrocarbon (C8) | Water/Trifluoroethanol | Better separation compared to Water/Ethanol. The fluorinated analog can elute earlier or later depending on the eluent.[6] |
| 2 | Trp-Phe(4-F) | Trp-Phe | Fluorocarbon (C8F17) | Water/Ethanol | Better separation compared to a hydrocarbon column with the same eluent.[6] |
| 3 | Boc-tfT-OMe | Boc-Thr-OMe | Hydrocarbon (C8) | Water/Hexafluoroisopropanol | Reversal of elution order observed; the more hydrophobic fluorinated compound elutes earlier.[6] |
| 4 | Boc-tfT-OMe | Boc-Thr-OMe | Fluorocarbon (C8F17) | Water/Isopropanol | Enhanced retention of the fluorinated compound.[6] |
Table 2: Typical Recovery Rates for Fluorous Solid-Phase Extraction (F-SPE)
| Compound Type | Recovery Rate | Reference |
| Perfluorochemicals (PFCs) from water samples | 95.3–102.8% | [11] |
| Fluorous-tagged oligosaccharides | 70-100% | |
| Fluorous-tagged catalysts | >95% | [12] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a Fluorinated Amino Acid
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Column Selection: Start with a C18 or C8 column. If separation is poor, consider a fluorinated stationary phase.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude fluorinated amino acid in a minimal amount of Solvent A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient: A typical starting gradient is 5-95% Solvent B over 30 minutes. This should be optimized based on the retention time of the target compound.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) of a Fluorous-Tagged Amino Acid
-
Cartridge Conditioning:
-
Wash a fluorous SPE cartridge (e.g., silica gel with a C8F17 bonded phase) with 1-2 column volumes of a fluorophilic solvent (e.g., methanol or THF).
-
Equilibrate the cartridge with 2-3 column volumes of a fluorophobic solvent (e.g., 80:20 methanol/water).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the fluorophobic equilibration solvent.
-
Load the sample onto the cartridge.
-
-
Washing (Fluorophobic Pass):
-
Wash the cartridge with several column volumes of the fluorophobic solvent to elute the non-fluorinated impurities. Collect and analyze the eluate to ensure the target compound is not eluting.
-
-
Elution (Fluorophilic Pass):
-
Elute the fluorous-tagged amino acid with a fluorophilic solvent (e.g., methanol, acetonitrile, or THF).
-
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified fluorous-tagged product.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 5. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: My overall yield for the synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is consistently below 30%. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the multi-step synthesis. A common route involves the fluorination of a protected (2S,4R)-4-hydroxyproline derivative followed by deprotection. Key areas to investigate include:
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Incomplete Fluorination: The fluorination step is often critical. Incomplete conversion of the hydroxyl group to the fluoride can be a major contributor to low yield.
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Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution by fluoride, leading to the formation of unsaturated pyrrolidine byproducts.
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Degradation during Deprotection: The choice of deprotection conditions for the nitrogen and carboxylic acid protecting groups is crucial. Harsh conditions can lead to degradation of the fluorinated pyrrolidine ring.
-
Purification Losses: The final product can be highly polar, leading to losses during extraction and chromatographic purification.
-
Troubleshooting Workflow for Low Yield
Technical Support Center: Synthesis of Fluorinated Heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of heterocycles?
A1: The most prevalent side reactions include:
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Elimination: Particularly when using basic nucleophilic fluoride sources, elimination of HX can compete with substitution, leading to the formation of unsaturated heterocycles.
-
Polymerization: Electron-rich heterocycles, such as pyrroles and indoles, are prone to polymerization under the acidic or strongly electrophilic conditions often employed in fluorination reactions.[1]
-
Rearrangement: In some cases, skeletal rearrangements of the heterocyclic ring can occur, especially under harsh reaction conditions.
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Solvent Participation: Solvents can sometimes react with the fluorinating agent or intermediates, leading to undesired byproducts. For instance, nucleophilic solvents may compete with the fluoride ion.
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Lack of Regioselectivity: Many heterocyclic systems have multiple potential sites for fluorination, which can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.
Q2: My electrophilic fluorination of an indole derivative is giving a low yield and a complex mixture of products. What could be the cause?
A2: Indoles are electron-rich and sensitive heterocycles, making them susceptible to several side reactions during electrophilic fluorination. A low yield and complex mixture could be due to:
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Polymerization: The acidic byproducts generated during the reaction can catalyze the polymerization of the indole ring.
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Oxidation: Strong electrophilic fluorinating agents like Selectfluor® can also act as oxidants, leading to undesired oxidized byproducts.
-
Multiple Fluorinations: The high reactivity of the indole ring can sometimes lead to the introduction of more than one fluorine atom.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may be captured by the intermediate cation, leading to byproducts.
To address these issues, consider using milder fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI), employing a base to neutralize acidic byproducts, and using a non-nucleophilic solvent.
Q3: I am observing significant elimination byproducts in my nucleophilic fluorination of a chloro-substituted pyridine. How can I minimize this?
A3: Elimination is a common side reaction in nucleophilic fluorination, especially with basic fluoride sources. To minimize elimination:
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Use a less basic fluoride source: Tetrabutylammonium bifluoride (TBABF) is a weakly basic alternative to tetrabutylammonium fluoride (TBAF) and has been shown to significantly reduce elimination.[2]
-
Optimize the temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Choose a non-polar solvent: Non-polar solvents can help to suppress elimination pathways.
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Consider the leaving group: While you are starting with a chloro-substituent, in other cases, using a better leaving group that is less prone to inducing elimination, such as a triflate, can be beneficial.
Troubleshooting Guides
Guide 1: Low Yield in Electrophilic Fluorination of Electron-Rich Heterocycles (e.g., Indoles, Pyrroles)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no conversion of starting material | Inactive fluorinating agent. | Ensure the fluorinating agent (e.g., Selectfluor®, NFSI) has been stored properly and is not hydrolyzed. Use a freshly opened bottle or a new batch. |
| Insufficient reactivity of the substrate. | For less reactive substrates, consider using a more powerful fluorinating agent or increasing the reaction temperature cautiously. | |
| Formation of a dark, insoluble tar-like material | Polymerization of the heterocycle. | Use milder reaction conditions (lower temperature). Add a non-nucleophilic base (e.g., proton sponge) to scavenge protons. Consider a fluorinating agent that operates under neutral conditions. |
| Multiple spots on TLC, complex NMR spectrum | Lack of regioselectivity or multiple fluorinations. | Modify the directing groups on the heterocycle to favor a specific position. Use a less reactive fluorinating agent. Optimize stoichiometry to favor monofluorination. |
| Oxidation of the heterocycle. | Use a fluorinating agent with lower oxidizing potential. Perform the reaction under an inert atmosphere. |
Guide 2: Poor Selectivity (Substitution vs. Elimination) in Nucleophilic Fluorination
| Symptom | Possible Cause | Troubleshooting Steps |
| High proportion of elimination product (alkene) | Fluoride source is too basic. | Switch from a highly basic source like TBAF to a less basic one like CsF or TBABF. |
| High reaction temperature. | Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions. | |
| Steric hindrance around the substitution center. | If possible, modify the substrate to reduce steric bulk. | |
| Polar, protic solvent promoting elimination. | Use a polar, aprotic solvent like acetonitrile or DMF. | |
| Formation of ether or alcohol byproducts | Presence of water or alcohol in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Quantitative Data on Side Reactions
The following tables summarize quantitative data on side product formation in various fluorination reactions of heterocycles.
Table 1: Regioselectivity in the Fluorination of Unsubstituted Quinoline
| Fluorinating Agent | Reaction Conditions | C2-Fluoroquinoline (%) | C4-Fluoroquinoline (%) | Other Products (%) |
| Selectfluor® | Acetonitrile, hv | 33 | 67 | Traces |
| Elemental Fluorine/Iodine | Not specified | High Yield (unspecified ratio) | Not reported | Not reported |
Data sourced from a study on nucleophilic fluorination of quinolines, where the ratio of C4 to C2 products was found to be 2:1, slightly favoring the more electrophilic C4 site.[3]
Table 2: Comparison of Fluoride Sources on Elimination Side Products in Nucleophilic Substitution
| Substrate Type | Fluoride Source | Substitution Product Yield (%) | Elimination Product Yield (%) |
| Secondary Alkyl Triflate | TBAF | 68 | 28 |
| Secondary Alkyl Triflate | TBABF | 95 | 3 |
This data highlights the significant reduction in elimination byproducts when using the less basic TBABF.[2]
Table 3: Product Distribution in the Electrophilic Fluorination of N-Substituted Indoles with NFSI
| N-Substituent | Product | Yield (%) |
| Benzyl | 3,3-Difluoro-2-oxindole | Moderate to High |
| Aryl | 3,3-Difluoro-2-oxindole | Moderate (slow reaction) |
| H or electron-withdrawing group | 3,3-Difluoro-2-oxindole | Trace |
N-substituted indoles show varying reactivity towards difluorination with NFSI, with electron-donating groups on the nitrogen generally favoring the reaction.[4]
Experimental Protocols
Protocol 1: Electrophilic Fluorination of 3-Substituted Pyridine using AgF₂
This protocol describes a general procedure for the site-selective C-H fluorination of pyridines adjacent to the nitrogen atom.
Materials:
-
3-Substituted pyridine (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a nitrogen-filled glovebox, add the 3-substituted pyridine and AgF₂ to a dry reaction vessel.
-
Add anhydrous acetonitrile to the vessel.
-
Seal the vessel and stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This method is adapted from a procedure known for its high regioselectivity for fluorination at the 2-position of pyridines.[5][6][7]
Protocol 2: Nucleophilic Fluorination of 2-Chloropyridine using TBAF
This protocol provides a general method for the nucleophilic aromatic substitution of a chloro-substituent with fluoride.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed flask, add anhydrous TBAF.
-
Add anhydrous DMF and stir until the TBAF is fully dissolved.
-
Add the 2-chloropyridine to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Anhydrous conditions are crucial for the success of this reaction as water can significantly reduce the nucleophilicity of the fluoride ion.
Visualizations
Caption: Potential pathways in electrophilic fluorination of electron-rich heterocycles.
Caption: Troubleshooting workflow for nucleophilic fluorination reactions.
References
- 1. Pyrrole polymerization [quimicaorganica.org]
- 2. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 3. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brynmawr.edu [brynmawr.edu]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. hartwig.cchem.berkeley.edu [hartwig.cchem.berkeley.edu]
Technical Support Center: Solid-Phase Peptide Synthesis with Fluorinated Prolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) involving fluorinated prolines.
Frequently Asked Questions (FAQs)
Coupling Reactions
Q1: My coupling reaction with a fluorinated proline is slow or incomplete. What are the likely causes and how can I improve the efficiency?
A1: Slow or incomplete coupling of fluorinated prolines is a common issue, often attributed to the steric hindrance and altered electronics caused by the fluorine atoms.[1][2] Here’s a systematic approach to troubleshoot this problem:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For sterically hindered amino acids like some fluorinated prolines, high-activity aminium/uronium or phosphonium salt-based reagents are recommended. Reagents like HATU, HCTU, and PyAOP are generally more effective than carbodiimide-based methods (e.g., DIC/HOBt) for difficult couplings.[3][4] HATU, in particular, is often cited for its high efficiency with challenging residues.[3]
-
Reaction Time and Double Coupling: A standard coupling time may not be sufficient. Consider extending the coupling time to 2-4 hours or performing a double coupling. A second coupling with a fresh solution of activated fluorinated proline can significantly improve the yield.
-
Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagent can enhance reaction kinetics.[5] Using a higher equivalent of the fluorinated proline (e.g., 3-5 equivalents) and the coupling reagent can also drive the reaction to completion.
-
Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction. The Kaiser test is a common method for detecting free primary amines. However, be aware that proline and its analogs can give a false-negative or weak positive result (typically a reddish-brown color instead of the deep blue of primary amines). The chloranil test is a more reliable alternative for secondary amines like proline.
Peptide Aggregation
Q2: I am observing signs of peptide aggregation (e.g., poor resin swelling, failed coupling/deprotection) after incorporating a fluorinated proline. What strategies can I employ to mitigate this?
A2: Peptide aggregation during SPPS is a sequence-dependent phenomenon that can be exacerbated by the conformational constraints imposed by fluorinated prolines.[6] Fluorination influences the cis/trans isomer ratio of the preceding peptide bond and the ring pucker of the proline, which can affect the overall peptide secondary structure.[6][7] Here are some strategies to combat aggregation:
-
Chaotropic Salts: Introducing chaotropic salts like LiCl or KSCN into the coupling and washing steps can disrupt the hydrogen bonding networks that lead to aggregation.
-
"Magic Mixture": For severe aggregation, washing the resin with a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X100 and 2M ethylene carbonate can be effective.
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide at a strategic location can disrupt the formation of secondary structures.[8]
-
High-Temperature Synthesis: Performing the synthesis at an elevated temperature can help to disrupt secondary structures and improve reaction kinetics. Microwave-assisted SPPS is particularly effective in this regard.
Cleavage and Deprotection
Q3: Are there any specific considerations for the cleavage of peptides containing fluorinated prolines? I am concerned about potential side reactions.
A3: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step. While standard TFA-based cleavage cocktails are generally effective, the electron-withdrawing nature of fluorine warrants careful consideration of scavengers to prevent side reactions.[9][10]
-
Choice of Cleavage Cocktail: The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence. A common and effective general-purpose cocktail is "Reagent K," which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[9] This mixture is designed to scavenge a wide variety of reactive cations generated during cleavage.
-
Scavengers: Scavengers are crucial for preventing the modification of sensitive residues like Trp, Met, Cys, and Tyr by carbocations liberated from protecting groups.[9] Triisopropylsilane (TIS) is a common scavenger, but for peptides with multiple sensitive residues, a more comprehensive scavenger cocktail is recommended.[11] The use of benzylthiols as scavengers has also been shown to improve crude product purity and yield.[12]
-
Potential for Side Reactions: While there is limited literature on side reactions specifically caused by the presence of fluorinated prolines during cleavage, the strong electron-withdrawing effect of fluorine could potentially influence the stability of adjacent protecting groups or the peptide backbone.[10] It is therefore prudent to use a robust scavenger cocktail and to perform a small-scale test cleavage to analyze for any unexpected side products by mass spectrometry.
Isomer-Specific Issues
Q4: Do the different stereoisomers of fluorinated prolines, such as (4R)- and (4S)-fluoroproline, behave differently during SPPS?
A4: Yes, the stereochemistry of the fluorine substitution on the proline ring has a significant impact on its conformational preferences, which can, in turn, affect the properties of the growing peptide chain.
-
(4R)-fluoroproline ((2S, 4R)-4-fluoroproline or Flp): This isomer tends to favor a Cγ-exo ring pucker, which stabilizes a trans conformation of the preceding peptide bond.[6][13] Peptides containing (4R)-fluoroproline may be more prone to forming polyproline II (PPII) helices.
-
(4S)-fluoroproline ((2S, 4S)-4-fluoroproline or flp): This isomer favors a Cγ-endo ring pucker, which stabilizes a cis conformation of the preceding peptide bond.[6][13] An increased population of the cis amide bond can introduce "kinks" in the peptide backbone, which may disrupt aggregation in some cases but could also lead to difficult couplings.
Given these differences, you may observe variations in aggregation tendency and coupling efficiency depending on which isomer you are using. If you are experiencing issues with one isomer, it may be worthwhile to synthesize the peptide with the other isomer to see if the problem is alleviated.
Data and Recommendations
Table 1: Recommended Coupling Reagents and Conditions for Fluorinated Prolines
| Fluorinated Proline Type | Recommended Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Coupling Time | Notes |
| Monofluoro-Pro (e.g., 4-fluoro-Pro) | HATU, HCTU | 3-5 : 2.9-4.9 : 6-10 | 1-2 hours | For difficult couplings, consider double coupling. HATU is often preferred for its high efficiency and low racemization.[3][4] |
| PyAOP, PyBOP | 3-5 : 2.9-4.9 : 6-10 | 1-2 hours | Good alternatives to aminium/uronium reagents. PyBOP is generally a robust and reliable choice.[4] | |
| Difluoro-Pro (e.g., 4,4-difluoro-Pro) | HATU, COMU | 4-5 : 3.9-4.9 : 8-10 | 2-4 hours or double couple | Increased steric hindrance may require more forcing conditions. Monitor coupling completion carefully.[14] |
| Perfluoroalkyl-Pro | HATU | 5 : 4.9 : 10 | Extended (4-12 hours) or double/triple couple | Significant steric bulk necessitates highly active reagents and longer reaction times.[2] |
Disclaimer: The recommendations in this table are based on a synthesis of literature on coupling of sterically hindered and modified amino acids. Optimal conditions may vary depending on the specific peptide sequence, resin, and other synthesis parameters. Empirical optimization is highly recommended.
Table 2: Recommended Cleavage Cocktails for Peptides Containing Fluorinated Prolines
| Cocktail Name | Composition (v/v or w/v) | Recommended Use | Cautions |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | General purpose for peptides without highly sensitive residues. Good for scavenging trityl groups. | Does not effectively prevent oxidation of Met or Cys.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[9] | Highly effective but has a strong, unpleasant odor due to the thiol scavengers. |
| TFA/TIS/H₂O/EDT | 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT | A good general-purpose cocktail for peptides containing Cys to prevent disulfide formation. | |
| TFA/Thioanisole/EDT | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | For peptides containing Arg(Mtr/Pmc) to prevent sulfonation of Trp. |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl Sulfide.
Experimental Protocols
Protocol 1: Monitoring Coupling Completion with the Chloranil Test
This protocol is recommended for monitoring the coupling of secondary amines like fluorinated prolines.
Materials:
-
Acetaldehyde solution (2% in DMF)
-
Chloranil solution (2% in DMF)
-
Small sample of peptide-resin beads
-
Small test tube
Procedure:
-
After the coupling reaction, take a small sample of the resin beads (a few beads are sufficient) and wash them thoroughly with DMF.
-
Add 2-3 drops of the acetaldehyde solution to the beads in a test tube.
-
Add 2-3 drops of the chloranil solution.
-
Gently agitate the mixture and observe the color of the beads over 5-10 minutes.
Interpretation of Results:
-
Colorless/Yellow beads: Complete coupling (no free secondary amine).
-
Blue/Green beads: Incomplete coupling (free secondary amine present).
Protocol 2: Small-Scale Test Cleavage
This protocol is used to assess the success of the synthesis and to check for any side products before committing the entire batch of resin to cleavage.
Materials:
-
10-20 mg of dried peptide-resin
-
Appropriate cleavage cocktail (see Table 2)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
Solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid)
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add 200-400 µL of the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional vortexing.
-
Centrifuge the tube and carefully transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add ~1.5 mL of cold diethyl ether to the supernatant to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent and analyze by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visual Guides
Troubleshooting Workflow for Incomplete Coupling of Fluorinated Prolines
Caption: A logical workflow for troubleshooting incomplete coupling reactions with fluorinated prolines.
Conformational Influence of 4-Fluoroproline Stereoisomers
Caption: The influence of the stereochemistry of 4-fluoroproline on peptide conformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. polypeptide.com [polypeptide.com]
- 13. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fluorinated Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address stability issues of fluorinated compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated compound degrading in aqueous solution?
A1: Fluorinated compounds, while often more stable than their non-fluorinated analogs, can degrade in aqueous solutions through several pathways. The most common include:
-
Hydrolysis: Certain fluorinated groups are susceptible to hydrolysis, the rate of which is often pH-dependent. For instance, trifluoromethyl groups (-CF3) on an aromatic ring can hydrolyze to a carboxylic acid (-COOH), particularly under basic conditions.[1] Similarly, monofluoromethyl groups can be displaced by hydroxyl groups.
-
Photodegradation: Exposure to light, especially UV, can induce degradation of fluorinated compounds. The rate and pathway of photodegradation are dependent on the molecular structure and the presence of photosensitizers.[2][3][4]
-
Oxidation: Reactive oxygen species in the solution can lead to oxidative degradation of the molecule.
Q2: I'm observing unexpected peaks in the chromatogram of my fluorinated compound after storing it in DMSO. What could be the cause?
A2: While dimethyl sulfoxide (DMSO) is a common solvent for poorly soluble compounds, it is not always inert and can contribute to the degradation of certain fluorinated molecules, especially at elevated temperatures. In some cases, byproducts from a reaction, such as hydrogen fluoride (HF), can catalyze the decomposition of DMSO, leading to highly exothermic events.[5] It is also possible that impurities in the DMSO or exposure to light are causing the degradation.
Q3: How does pH affect the stability of my fluorinated compound?
A3: The pH of the solution is a critical factor influencing the stability of many fluorinated compounds. Both acidic and basic conditions can catalyze hydrolytic degradation. For example, the photolysis rates of trifluoromethylphenols have been shown to be significantly faster at pH 10 compared to pH 7 or 5.[2][4] It is crucial to determine the pH-stability profile of your compound to identify the optimal pH range for its storage and use in experiments.
Q4: My fluorinated compound appears to be unstable during my cell-based assay. What are the potential causes?
A4: Instability in cell-based assays can be due to several factors:
-
Metabolic Degradation: If your assay involves metabolically active cells or cellular fractions (like microsomes), the compound may be subject to enzymatic degradation. While fluorination often enhances metabolic stability, it does not always prevent it.[6][7][8]
-
Chemical Instability in Media: The components of the cell culture medium, such as buffers and salts, can interact with your compound and catalyze its degradation. The pH of the medium is also a critical factor.
-
Adsorption to Labware: Fluorinated compounds can sometimes be "sticky" and adsorb to the surface of plastic labware, leading to a perceived loss of compound over time.
Q5: What are the best analytical techniques to monitor the stability of my fluorinated compound and identify its degradants?
A5: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) Detection: This is the workhorse technique for separating the parent compound from its degradation products and quantifying the extent of degradation over time. LC-MS is particularly powerful for identifying the structure of the degradants.[9][10][11][12]
-
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy: 19F NMR is a highly specific and sensitive technique for monitoring the fate of fluorinated compounds. It can be used to quantify the parent compound and its fluorinated degradants, often without the need for authentic standards.[2][3][9][13][14][15][16][17]
Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis
| Symptom | Potential Cause | Recommended Solution |
| Appearance of new, smaller peaks over time in solution. | Compound Degradation: The compound is chemically unstable under the storage or experimental conditions (e.g., hydrolysis, oxidation, photolysis). | 1. Conduct a forced degradation study to identify potential degradants. 2. Analyze the stability of the compound at different pH values, temperatures, and light conditions. 3. If using a co-solvent like DMSO, test for solvent-induced degradation. |
| Broad or tailing peaks for the parent compound or degradants. | Poor Chromatography: Secondary interactions with the column, inappropriate mobile phase, or column overload. | 1. Adjust the mobile phase pH or ionic strength. 2. Consider a different column chemistry (e.g., a column specifically designed for fluorinated compounds). 3. Dilute the sample to avoid column overload. |
| Inconsistent peak areas or retention times. | Sample Preparation Issues or System Instability: Inconsistent sample handling, solvent evaporation, or fluctuations in the HPLC system. | 1. Ensure consistent and standardized sample preparation procedures. 2. Use an internal standard for more accurate quantification. 3. Check the HPLC system for leaks, temperature fluctuations, or pump issues. |
| Ghost peaks (peaks appearing in blank injections). | System Contamination or Carryover: Residual compound or degradants from previous injections adsorbed to the injector or column. | 1. Implement a rigorous wash cycle for the injector and column between runs. 2. Use a stronger wash solvent to remove strongly retained compounds. |
Troubleshooting Guide 2: Issues with 19F NMR Analysis
| Symptom | Potential Cause | Recommended Solution |
| Broad peaks in the 19F NMR spectrum. | Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform. Low Solubility/Sample Heterogeneity: The compound is not fully dissolved or is aggregating. Presence of Paramagnetic Impurities: Trace metals can cause significant peak broadening. Chemical Exchange: The fluorine atom is exchanging between different chemical environments. | 1. Re-shim the spectrometer. 2. Try a different deuterated solvent or gently warm the sample to improve solubility. 3. Consider using a chelating agent to sequester paramagnetic metals. 4. Acquire spectra at different temperatures to investigate chemical exchange. |
| Inaccurate quantification of parent and degradant signals. | Incomplete Relaxation: The delay between pulses is not long enough for the nuclei to fully relax, leading to inaccurate signal integration. | 1. Measure the spin-lattice relaxation time (T1) for all signals of interest. 2. Set the relaxation delay to at least 5 times the longest T1 value. |
| Difficulty in assigning signals to specific degradants. | Lack of Reference Standards: The chemical shifts of the degradation products are unknown. | 1. If possible, synthesize or isolate the suspected degradation products to obtain their reference 19F NMR spectra. 2. Use 2D NMR techniques (e.g., 1H-19F HETCOR) to correlate fluorine signals with proton signals, aiding in structure elucidation. 3. Utilize computational methods to predict 19F NMR chemical shifts of potential degradants.[9] |
Quantitative Data Summary
The stability of fluorinated compounds is highly dependent on their structure and the solution conditions. The following tables summarize quantitative data from published studies on the degradation kinetics of select fluorinated compounds.
Table 1: pH-Dependent Photodegradation of Trifluoromethylphenols [2][4]
| Compound | pH | Pseudo-First-Order Rate Constant (k, min⁻¹) |
| 2-(Trifluoromethyl)phenol | 5 | 0.00018 ± 0.00002 |
| 7 | 0.00025 ± 0.00001 | |
| 10 | 0.028 ± 0.001 | |
| 3-(Trifluoromethyl)phenol | 5 | 0.00016 ± 0.00001 |
| 7 | 0.00021 ± 0.00001 | |
| 10 | 0.012 ± 0.001 | |
| 4-(Trifluoromethyl)phenol | 5 | 0.00007 ± 0.00001 |
| 7 | 0.00013 ± 0.00001 | |
| 10 | 0.006 ± 0.0002 |
Table 2: Stability of a 2-(Fluoromethyl)pyrrolidine Derivative in Solution [1]
| Condition | Temperature | Time | % Decomposition |
| pH 7.4 Buffer | 50 °C | 7 days | 60-90% |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a fluorinated compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
Fluorinated compound (API or drug product)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, validated stability-indicating HPLC-UV/MS method
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at a specified temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
At various time points, withdraw an aliquot and dilute it for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
At various time points, sample the solid and the solution for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample protected from light.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using LC-MS.
-
Propose degradation pathways based on the identified products.
Protocol 2: 19F NMR for Stability Monitoring
Objective: To quantify the degradation of a fluorinated compound and its fluorinated byproducts over time.
Materials:
-
Fluorinated compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (a stable fluorinated compound with a chemical shift that does not overlap with the analyte or its degradants, e.g., trifluorotoluene)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated compound in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, accurately mix a known volume of the compound stock solution and the internal standard stock solution.
-
-
Initial Spectrum Acquisition (Time = 0):
-
Acquire a quantitative 19F NMR spectrum. Ensure the relaxation delay is sufficient for full relaxation of all signals (typically 5 times the longest T1).
-
-
Stability Study:
-
Store the NMR tube under the desired stress condition (e.g., elevated temperature, exposure to light).
-
Acquire quantitative 19F NMR spectra at regular intervals.
-
Data Analysis:
-
Integrate the signals of the parent compound and any new signals corresponding to fluorinated degradation products.
-
Calculate the concentration of the parent compound and degradants at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for a typical forced degradation study of a fluorinated compound.
Caption: Decision tree for troubleshooting suspected instability of a fluorinated compound.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Navigating the Solubility Challenges of Fluorinated Building Blocks
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor solubility of fluorinated building blocks. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated building blocks exhibit poor solubility in common organic solvents?
A1: The solubility of fluorinated compounds is influenced by several factors. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as increasing its lipophilicity. However, highly fluorinated compounds can also exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules and disfavorably with hydrocarbons, leading to low solubility in common organic solvents. Additionally, the strong C-F bond and the high electronegativity of fluorine can affect intermolecular interactions, crystal lattice energy, and overall solvation.[1][2]
Q2: I'm having trouble dissolving a highly fluorinated starting material. What solvents should I try?
A2: For highly fluorinated, non-polar compounds, traditional organic solvents may be ineffective. In these cases, consider using fluorinated solvents such as trifluorotoluene (TFT), perfluorohexanes, or hexafluoroisopropanol (HFIP). These solvents can create a more favorable "fluorous" environment for dissolution. For polar fluorinated building blocks, polar aprotic solvents like DMF, DMSO, or acetonitrile might be effective. It is often a matter of empirical testing to find the optimal solvent or solvent system.
Q3: Can I use a co-solvent to improve the solubility of my fluorinated building block?
A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a compatible polar or fluorinated solvent can significantly enhance the solubility of a fluorinated compound in a less ideal bulk solvent. For example, adding a small amount of THF or dioxane to a non-polar solvent like toluene can sometimes improve the solubility of moderately fluorinated compounds.
Q4: My fluorinated compound "oils out" of solution upon cooling during crystallization. What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the temperature of the solution or when the concentration of the solute is too high. To address this, you can try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. Alternatively, you can try cooling the solution more slowly to encourage crystal nucleation over liquid-liquid phase separation.
Q5: Are there any safety concerns I should be aware of when using specific solvents with fluorinating agents?
A5: Absolutely. Many electrophilic fluorinating reagents can react exothermically and sometimes explosively with certain common laboratory solvents. For example, Selectfluor® can react rapidly with DMF, pyridine, and DMSO.[3] It is crucial to consult the safety data sheet (SDS) for your specific fluorinating agent and to verify its compatibility with your chosen solvent before setting up a reaction. When in doubt, perform a small-scale test under controlled conditions.
Troubleshooting Guides
Problem: My fluorinated building block will not dissolve sufficiently for my reaction.
This guide will walk you through a systematic approach to finding a suitable solvent system for your poorly soluble fluorinated building block.
Troubleshooting Workflow for Poor Solubility
References
Technical Support Center: Stereoselective Synthesis of Fluoropyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of fluoropyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for achieving stereoselective synthesis of fluoropyrrolidines?
A1: The two main strategies are metal-catalyzed and organocatalytic methods. Metal-catalyzed reactions often involve transition metals like copper(I) or palladium complexed with chiral ligands to create a chiral environment.[1][2] Organocatalysis typically utilizes small chiral organic molecules, such as proline derivatives or cinchona alkaloids, to promote stereoselective transformations.[3][4][5]
Q2: How does the position of the fluorine atom on the precursor affect catalyst selection?
A2: The electronic properties of fluorinated substrates can significantly influence the reaction. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, the fluorine substitution pattern on the styrene can impact reactivity and the optimal catalyst system.[1] For substrates where fluorine is introduced via electrophilic fluorination of a carbonyl compound, the choice of a chiral catalyst, often a cinchona alkaloid derivative in combination with a fluorine source like Selectfluor, is crucial for achieving high enantioselectivity.[6][7]
Q3: What role does the solvent play in controlling stereoselectivity?
A3: The solvent can significantly influence both diastereoselectivity and enantioselectivity. The polarity and coordinating ability of the solvent can affect the stability of the transition state. For example, in some 1,3-dipolar cycloadditions, moving to more sterically hindered alcohols can improve selectivity.[8] It is essential to perform solvent screening during reaction optimization.
Q4: Can fluorine-containing catalysts improve stereoselectivity?
A4: Yes, incorporating fluorine atoms into the chiral ligand or catalyst can modulate its steric and electronic properties. This can lead to improved stereoselectivity in some reactions due to altered catalyst-substrate interactions.[2] This "fluorine effect" is an active area of research in catalyst design.
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Diastereoselectivity
Possible Causes:
-
Suboptimal Catalyst/Ligand: The chosen catalyst or ligand may not provide sufficient steric hindrance or electronic influence to effectively control the stereochemical outcome for your specific substrate.
-
Incorrect Catalyst Loading or Metal-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand is often critical in metal-catalyzed reactions.[8] An incorrect ratio can lead to the formation of less selective or inactive catalytic species.
-
Reaction Temperature: The reaction temperature may be too high, leading to a smaller energy difference between the diastereomeric transition states and thus lower selectivity.[8][9]
-
Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with its chiral environment, reducing enantioselectivity.[8]
Solutions:
-
Screen a Library of Catalysts/Ligands: Test a range of catalysts with different steric and electronic properties. For metal-catalyzed reactions, screen various chiral ligands.
-
Optimize Catalyst Loading and Stoichiometry: Systematically vary the catalyst loading and, for metal-catalyzed systems, the metal-to-ligand ratio to find the optimal conditions.
-
Vary the Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it often enhances stereoselectivity.[9]
-
Ensure Anhydrous and Pure Conditions: Use freshly distilled, anhydrous solvents and purify all reagents. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
Problem 2: Low or No Product Yield
Possible Causes:
-
Inactive or Deactivated Catalyst: The catalyst may have degraded due to improper storage or handling, or it may have been deactivated by impurities in the reaction mixture.[9]
-
Poor Substrate Reactivity: The electronic or steric properties of your specific substrates may hinder the reaction under the chosen conditions.
-
Incorrect Reaction Conditions: The temperature, concentration, or reaction time may not be optimal for the transformation.
Solutions:
-
Use Fresh Catalyst: Ensure your catalyst is active. For air- or moisture-sensitive catalysts, handle them in a glovebox or under an inert atmosphere.
-
Modify Substrate or Reaction Conditions: If substrate reactivity is an issue, consider using a more activated derivative of the substrate. Systematically optimize reaction parameters such as temperature and concentration.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time to determine the optimal reaction duration and identify potential decomposition of products or starting materials.
Data Presentation: Catalyst Performance in Fluoropyrrolidine Synthesis
Table 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Styrenes
| Entry | Catalyst/Ligand | Fluorinated Styrene | Yield (%) | d.r. | ee (%) |
| 1 | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos | gem-difluorostyrene | 90 | >20:1 | 97 |
| 2 | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos | o-Me-gem-difluorostyrene | 85 | >20:1 | 97 |
| 3 | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos | p-CF₃-gem-difluorostyrene | 96 | >20:1 | 97 |
| 4 | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos | 1,1,2-trifluorostyrene | 78 | >20:1 | 85 |
Data synthesized from a study on the synthesis of bioactive fluoropyrrolidines.[1]
Table 2: Organocatalytic Michael Addition/Reductive Cyclization for Trifluoromethyl Pyrrolidine Synthesis
| Entry | Organocatalyst | Nitroolefin | Michael Adduct Yield (%) | Michael Adduct d.r. | Michael Adduct ee (%) |
| 1 | Cinchona-derived thiourea | β-nitrostyrene | 95 | >20:1 | 96 |
| 2 | Cinchona-derived thiourea | p-Cl-β-nitrostyrene | 96 | >20:1 | 95 |
| 3 | Cinchona-derived thiourea | p-NO₂-β-nitrostyrene | 99 | >20:1 | 97 |
| 4 | Cinchona-derived thiourea | 2-thienyl-nitroethylene | 94 | >20:1 | 91 |
Data from a study on the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. The Michael adducts are subsequently hydrogenated to yield the corresponding pyrrolidines.[10]
Mandatory Visualizations
Caption: General experimental workflow for catalyst screening.
Caption: Troubleshooting logic for poor stereoselectivity.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from the synthesis of 3,3-difluoropyrrolidines.[1]
Materials:
-
Cu(CH₃CN)₄PF₆ (Copper(I) acetonitrile complex)
-
(S)-DTBM-segphos (Chiral ligand)
-
KOtBu (Potassium tert-butoxide)
-
Substituted imino ester (Azomethine ylide precursor)
-
gem-difluorostyrene
-
Toluene (Anhydrous)
Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, add Cu(CH₃CN)₄PF₆ (0.01 mmol, 1.0 eq) and (S)-DTBM-segphos (0.012 mmol, 1.2 eq) to a flame-dried Schlenk tube.
-
Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
To the resulting solution, add KOtBu (0.04 mmol, 0.2 eq), the imino ester (0.4 mmol, 2.0 eq), and the gem-difluorostyrene derivative (0.2 mmol, 1.0 eq) sequentially.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 48 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluoropyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol is a representative procedure for the synthesis of precursors to 2-trifluoromethyl pyrrolidines.[10]
Materials:
-
Cinchona-derived thiourea organocatalyst (e.g., 5 mol%)
-
1,1,1-Trifluoromethylketone
-
Nitroolefin
-
Toluene or CH₂Cl₂ (Anhydrous)
Procedure:
-
To a flame-dried vial, add the cinchona-derived thiourea organocatalyst (0.01 mmol, 0.05 eq).
-
Add the 1,1,1-trifluoromethylketone (0.3 mmol, 1.5 eq) and 1.0 mL of anhydrous toluene.
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the nitroolefin (0.2 mmol, 1.0 eq) to initiate the reaction.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the nitroolefin has been consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography to yield the Michael adduct.
-
The resulting γ-nitro-trifluoromethylketone can then be subjected to catalytic hydrogenation (e.g., H₂, Pd/C or Raney-Ni) in a subsequent step to effect reductive cyclization to the corresponding trifluoromethyl-substituted pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess of the Michael adduct by ¹H NMR and chiral HPLC analysis, respectively.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 6. Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (2S,4R)- and (2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Critical Chiral Building Blocks
In the landscape of peptide and protein engineering, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, fluorinated proline analogs have emerged as powerful tools for modulating the conformational stability and biological activity of peptides and proteins. This guide provides a detailed, data-driven comparison of two key diastereomers: (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (also known as (2S,4R)-4-fluoroproline or Flp) and (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (also known as (2S,4S)-4-fluoroproline or flp). This comparison is intended to inform rational design strategies in drug discovery and protein engineering by highlighting their distinct stereoelectronic effects and consequent functional impacts.
Core Physicochemical and Conformational Properties
The fundamental difference between (2S,4R)-4-Fluoroproline and (2S,4S)-4-Fluoroproline lies in the stereochemistry at the C4 position of the pyrrolidine ring. This single chiral distinction leads to profoundly different conformational preferences due to stereoelectronic effects, specifically the gauche effect. The high electronegativity of the fluorine atom dictates the pucker of the pyrrolidine ring and the isomeric preference of the preceding peptide bond.[1][2][3]
(2S,4R)-4-Fluoroproline (Flp) preferentially adopts a Cγ-exo ring pucker. This conformation favors the formation of a trans peptide bond at its N-terminus.[2][4][5]
(2S,4S)-4-Fluoroproline (flp) , in contrast, favors a Cγ-endo ring pucker, which promotes a cis conformation for the preceding peptide bond.[2][3][4]
These opposing conformational biases are the primary determinants of their differential effects on the structure and stability of polypeptides.
Performance in Protein Engineering: A Quantitative Comparison
The true utility of these isomers is demonstrated when they are incorporated into peptide and protein scaffolds. Their distinct conformational preferences can be leveraged to either stabilize or destabilize specific protein structures, a principle powerfully illustrated in studies of collagen and globular proteins.
Table 1: Effect on Collagen Triple Helix Stability
Collagen's signature triple helix is composed of repeating Xaa-Yaa-Gly sequences. The stability of this structure is highly sensitive to the ring pucker of proline residues at the Xaa and Yaa positions. The data below summarizes the melting temperatures (Tm) of collagen model peptides where proline in the Yaa or Xaa position is substituted with Flp or flp. A higher Tm indicates greater triple helix stability.
| Peptide Sequence | Tm (°C) | Change in Tm vs. Pro-Pro-Gly (°C) | Reference |
| (Pro-Pro-Gly)10 | 24 | - | [1] |
| (Pro-Flp -Gly)10 | 41 | +17 | [1] |
| (Pro-flp -Gly)10 | <0 | <-24 | [1] |
| (flp -Pro-Gly)10 | 42 | +18 | [1] |
| (Flp -Pro-Gly)10 | <10 | <-14 | [1] |
-
Analysis : When placed in the Yaa position, which prefers a Cγ-exo pucker, (2S,4R)-Flp dramatically stabilizes the collagen triple helix.[1][6] Conversely, (2S,4S)-flp, which favors the opposing Cγ-endo pucker, is strongly destabilizing.[1] The roles are reversed in the Xaa position, which favors a Cγ-endo pucker, demonstrating the critical importance of matching the proline analog's intrinsic conformational preference to the structural requirements of its position within the protein.[1][7]
Table 2: Effect on Globular Protein Stability (Ubiquitin Model)
This principle extends to globular proteins. A study using human ubiquitin, which contains three proline residues all in a Cγ-exo pucker and trans peptide bond conformation, highlights the stabilizing potential of (2S,4R)-Flp.
| Ubiquitin Variant | Change in Stability (ΔΔG°) vs. Wild-Type | Outcome of Expression | Reference |
| Wild-Type (wt-ub) | - | Successful | [2][4] |
| (4R)-FPro-ub | +4.71 kJ·mol⁻¹ | Successful | [2] |
| (4S)-FPro-ub | Destabilizing (predicted) | Failed to incorporate | [2][4] |
-
Analysis : The incorporation of (2S,4R)-Flp, which pre-organizes the proline residues into their native-like conformation, resulted in a quantifiable increase in the thermodynamic stability of ubiquitin.[2][4] In contrast, all attempts to express ubiquitin with the destabilizing (2S,4S)-flp isomer failed, underscoring its disruptive potential when placed in a conformationally mismatched environment.[2][5]
Performance in Drug Development: A Case Study in Enzyme Inhibition
The stereochemistry-driven conformational differences have profound implications for drug design, where precise molecular geometry is critical for target binding. A compelling example is the development of inhibitors for Fibroblast Activation Protein (FAP), a serine protease overexpressed in many cancers.
Table 3: Comparative Inhibitory Activity Against Fibroblast Activation Protein (FAP)
In a structure-activity relationship study of FAP inhibitors based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, the choice of 4-fluoropyrrolidine diastereomer was critical.
| Inhibitor Scaffold | IC50 (nM) | Reference |
| (2S,4S )-4-fluoropyrrolidine-2-carbonitrile based | 3.3 | [8] |
| (2S,4R )-4-fluoropyrrolidine-2-carbonitrile based | 1000 | [8] |
| Unsubstituted pyrrolidine-2-carbonitrile based | 10.3 | [8] |
-
Analysis : The derivative containing the (2S,4S) isomer is a highly potent FAP inhibitor, with an IC50 value of 3.3 nM. Strikingly, switching to the (2S,4R) isomer results in a nearly 300-fold loss of activity, rendering the compound essentially inactive.[8] This stark difference highlights how the Cγ-endo pucker favored by the (4S) isomer likely orients the key binding motifs correctly within the FAP active site, whereas the Cγ-exo pucker of the (4R) isomer induces a non-productive binding conformation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the synthesis of 4-fluoroprolines and their incorporation into peptides for stability analysis.
Protocol 1: Diastereoselective Synthesis of (2S,4S)-4-Fluoroproline
This protocol is a representative procedure based on methods described in the literature for inverting the stereochemistry of 4-hydroxyproline.[9]
-
Protection: Start with commercially available N-Boc-(2S,4R)-4-hydroxyproline methyl ester.
-
Activation: Dissolve the protected hydroxyproline in anhydrous methylene chloride and cool to 4 °C. Add dry pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. Stir the reaction for 30 minutes.
-
Fluorination: Wash the reaction mixture with 1 N HCl. Extract the aqueous phase with methylene chloride. Combine the organic extracts, dry over MgSO4, and concentrate under reduced pressure. Dissolve the resulting syrup in tetrahydrofuran (THF) and cool to 4 °C. Add tetra-n-butylammonium fluoride (TBAF) and stir until the reaction is complete as monitored by TLC.
-
Deprotection: Purify the protected (2S,4S)-4-fluoroproline derivative by column chromatography. Dissolve the purified compound in 2 N HCl and heat under reflux for 2-4 hours.
-
Isolation: Remove the solvent by rotary evaporation. The final product, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, can be purified by crystallization.
Protocol 2: Peptide Synthesis and Thermal Denaturation Analysis
This protocol outlines the general workflow for assessing the impact of 4-fluoroproline incorporation on the thermal stability of a collagen model peptide.
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize collagen model peptides (e.g., (Pro-Flp-Gly)10) on a solid-phase resin using standard Fmoc/tBu chemistry. Incorporate Fmoc-(2S,4R)-4-fluoroproline-OH or Fmoc-(2S,4S)-4-fluoroproline-OH at the desired positions in the sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
-
Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline). Record the CD spectrum at a low temperature (e.g., 4 °C) to confirm the formation of the triple-helical structure, characterized by a positive peak around 225 nm.
-
Thermal Denaturation: Monitor the CD signal at 225 nm while increasing the temperature at a controlled rate (e.g., 1 °C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the peptide is unfolded, corresponding to the midpoint of the sigmoidal melting curve. Compare the Tm values of the fluorinated peptides to the non-fluorinated control peptide.[1]
Visualizing the Structure-Function Relationship
The following diagrams illustrate the core principles guiding the differential effects of the two isomers.
Figure 1. Logical flow from stereochemistry to conformational preference for each isomer.
Figure 2. Application-specific outcomes based on matching conformational preference to target structure.
Conclusion
The choice between (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its (2S,4S) diastereomer is not arbitrary; it is a critical design decision with predictable and profound consequences for molecular stability and biological function. (2S,4R)-Flp is the tool of choice for stabilizing structures requiring a Cγ-exo pucker and trans peptide bond, such as the Yaa position in collagen. Conversely, (2S,4S)-flp is ideal for inducing or stabilizing Cγ-endo pucker and cis-favoring environments, which can be exploited for stabilizing the Xaa position of collagen or for designing potent enzyme inhibitors like those targeting FAP. By understanding and applying the principles outlined in this guide, researchers can harness the distinct stereoelectronic properties of these fluorinated prolines to advance the rational design of novel therapeutics and engineered proteins.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Modulating collagen triple-helix stability with 4-chloro, 4-fluoro, and 4-methylprolines. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Fluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluoropyrrolidine Derivatives in Key Therapeutic Areas, Supported by Experimental Data.
The introduction of fluorine into the pyrrolidine scaffold has emerged as a powerful strategy in medicinal chemistry, significantly influencing the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide provides a comparative overview of the biological activities of various fluoropyrrolidine derivatives, with a primary focus on their roles as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, alongside emerging evidence of their potential in oncology and infectious diseases. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the evaluation and design of novel therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Fluoropyrrolidine derivatives have been extensively investigated as inhibitors of DPP-4, a key enzyme in glucose homeostasis. The fluorine atom often plays a crucial role in enhancing inhibitory potency and modulating physicochemical properties.
Quantitative Comparison of DPP-4 Inhibitors
A summary of the in vitro DPP-4 inhibitory activity of selected fluoropyrrolidine derivatives is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.
| Compound ID | Structure | DPP-4 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| Compound 1 | 4-fluoropyrrolidine-2-carbonitrile derivative | 10 | 898 | 566 | [1] |
| Compound 2 | 4-fluoropyrrolidine-2-carbonitrile derivative | 50 | - | - | [1] |
| Compound 3 | Prolyl-fluoropyrrolidine derivative | 430 | - | - | [2] |
| Compound 4 | Prolyl-fluoropyrrolidine derivative | 830 | - | - | [2] |
| Compound 5 | 4-fluoropyrrolidine-2-carbonitrile derivative | 17 | 1324 | 1164 | [3] |
| Compound 6 | (3,3-Difluoro-pyrrolidin-1-yl)-...-methanone | 13 | - | - | [4] |
| Compound 7 | (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-...-butanamide | 6.3 | >15,000 | >15,000 | [5] |
Table 1: In vitro DPP-4 inhibitory activity and selectivity of various fluoropyrrolidine derivatives. Selectivity is expressed as the ratio of IC50 values.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the compounds against DPP-4 is typically determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (fluoropyrrolidine derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometer
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the human recombinant DPP-4 enzyme in the assay buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
-
The fluorescence intensity is measured at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
DPP-4 Signaling Pathway
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, fluoropyrrolidine derivatives increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.
References
- 1. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to the Effects of Fluorine Substitution on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in medicinal chemistry and protein engineering. Substituting hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties that can profoundly influence peptide conformation, stability, and biological activity. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies, to aid researchers in the rational design of fluorinated peptides.
Core Principles of Fluorine Substitution
Fluorine's influence on peptide conformation stems from a combination of distinct effects that alter the local electronic and steric environment. Unlike a simple hydrophobic substitution, fluorination introduces polarity and can modulate non-covalent interactions in a context-dependent manner.
-
Inductive Effects : The strong electron-withdrawing nature of fluorine can alter the acidity and hydrogen-bond donating capacity of nearby amide protons, potentially stabilizing secondary structures like helices and β-sheets.[1]
-
Steric and Conformational Control : The C-F bond is longer than a C-H bond, and groups like trifluoromethyl (CF3) are significantly bulkier than a methyl group.[1] This steric demand can restrict side-chain rotation and favor specific rotameric states, thereby pre-organizing the peptide backbone into a desired conformation.[2]
-
Hydrophobic and "Fluorous" Effects : While the C-F bond is polar, fluorinated alkyl groups are intensely hydrophobic and also lipophobic, leading to a "fluorous effect" that can drive peptide self-assembly, folding, and the formation of highly stable tertiary and quaternary structures.[3][4]
-
Modulation of Non-covalent Interactions : Fluorination of aromatic side chains, such as in fluorophenylalanine, inverts the quadrupole moment of the aromatic ring. This can alter or enhance π-π stacking interactions and create favorable dipole interactions within binding pockets.[2][5]
The interplay of these factors determines the ultimate conformational outcome, which can range from the stabilization or destabilization of helices to the promotion of β-sheet formation.[2][6]
Quantitative Comparison of Conformational Effects
The impact of fluorination is highly dependent on the position of the substitution, the specific amino acid, and the overall peptide sequence. The following table summarizes quantitative data from various studies to illustrate these effects.
| Peptide System | Fluorinated Residue | Method | Key Conformational/Stability Change | Reference |
| Alanine-based helical peptides | Hexafluoroleucine (Hfl) | CD Spectroscopy | Decreased α-helix propensity compared to Leucine (Leu). | [6] |
| Alanine-based helical peptides | Pentafluorophenylalanine (Pff) | CD Spectroscopy | Decreased α-helix propensity compared to Phenylalanine (Phe). | [6] |
| Protein G B1 domain mutant | Hexafluoroleucine (Hfl) | Protein Denaturation | Increased β-sheet propensity compared to Leucine (Leu). | [6] |
| Protein G B1 domain mutant | Pentafluorophenylalanine (Pff) | Protein Denaturation | Increased β-sheet propensity compared to Phenylalanine (Phe). | [6] |
| Tryptophan zipper (Trpzip2) | 4F-Tryptophan at edge position | CD, NMR Spectroscopy | Destabilized β-hairpin; Tm decreased by 10 °C vs. native. | [7] |
| Tryptophan zipper (Trpzip2) | 4F-Tryptophan at face position | CD, NMR Spectroscopy | Stabilized β-hairpin; Tm increased by 7 °C vs. native. | [7] |
| Coiled-coil polypeptides | Trifluoroleucine (TFL) | CD Spectroscopy | Increased α-helical content and enhanced thermostability. | [3] |
Experimental Protocols & Workflows
The conformational analysis of fluorinated peptides relies on a suite of biophysical techniques. The primary methods are Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.
Experimental Workflow Diagram
Caption: Workflow for comparative analysis of fluorinated peptides.
Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique used to assess the overall secondary structure of peptides in solution.[8][9][10]
-
Sample Preparation :
-
Dissolve lyophilized native and fluorinated peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, solvents like 2,2,2-trifluoroethanol (TFE) can be used.[3][11]
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis.
-
Prepare a final sample concentration typically in the range of 10-50 µM.
-
-
Data Acquisition :
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25 °C).[8]
-
Acquire data at a scan speed of 50-100 nm/min, with a data pitch of 0.5-1.0 nm. Average 3-5 scans to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis :
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l), where mdeg is the ellipticity, MRW is the mean residue weight, c is the concentration (g/mL), and l is the path length (cm).[8]
-
Analyze the spectra for characteristic signatures: α-helices show negative bands at ~222 nm and ~208 nm, β-sheets show a negative band near 218 nm, and random coils display a strong negative band around 200 nm.[8]
-
Perform thermal melts by monitoring the CD signal at 222 nm while increasing the temperature to determine the melting temperature (Tm), a measure of structural stability.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural and dynamic information at the atomic level.[12] ¹⁹F NMR is particularly powerful as fluorine provides a sensitive, background-free probe of the local environment.[3][13][14]
-
Sample Preparation :
-
Dissolve the peptide (native or fluorinated) to a concentration of 0.5-2.0 mM in a suitable buffer, often containing 10% D₂O for the lock signal.
-
For ¹⁹F NMR, no isotopic labeling is required due to the 100% natural abundance of the ¹⁹F nucleus.[14] For detailed backbone analysis of larger peptides, ¹³C and ¹⁵N labeling may be necessary.
-
-
Data Acquisition :
-
Acquire a suite of 1D (¹H, ¹⁹F) and 2D (TOCSY, NOESY, HSQC) spectra on a high-field NMR spectrometer.
-
The ¹⁹F chemical shift is highly sensitive to the local environment, providing information on conformational changes, solvent exposure, and binding events.[14]
-
Nuclear Overhauser Effect (NOE) data from 2D NOESY spectra provide through-space distance restraints (< 5 Å) between protons, which are crucial for 3D structure calculation.
-
-
Data Analysis :
-
Assign the chemical shifts of all nuclei.
-
Analyze chemical shift perturbations between the native and fluorinated peptides to identify localized conformational changes.
-
Calculate the 3D structure ensemble using the collected NOE distance restraints, dihedral angle restraints (from coupling constants), and hydrogen bond restraints.
-
Mechanistic Insights from Fluorination
The decision to fluorinate a peptide is a strategic choice to enforce a specific conformational bias. The following diagram illustrates the causal relationships between fluorine incorporation and its structural consequences.
Caption: How fluorine's properties influence peptide structure.
Conclusion
Fluorine substitution is a versatile and powerful strategy for modulating peptide conformation. It offers a unique toolkit beyond simple hydrophobic modifications, allowing for precise control over local stereoelectronics and intermolecular forces.[2] As demonstrated by the comparative data, the effects are highly context-specific, enabling either the stabilization or destabilization of secondary structures depending on the placement and nature of the fluorinated residue. A thorough understanding of these principles, combined with robust biophysical characterization using techniques like CD and NMR spectroscopy, is critical for harnessing the full potential of fluorination in the design of novel peptide therapeutics, biomaterials, and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 7. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [vivo.weill.cornell.edu]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mr.copernicus.org [mr.copernicus.org]
Comparative Purity Analysis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride and its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the purity of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a critical building block in modern drug discovery. Through detailed experimental protocols and comparative data, this document offers an objective assessment of the compound's quality against viable alternatives, enabling informed decisions in the procurement and application of this specialized amino acid derivative.
Introduction
This compound is a fluorinated proline analog increasingly utilized in the design of novel therapeutics. The strategic incorporation of fluorine can significantly modulate the conformational preferences, metabolic stability, and binding affinity of peptides and small molecules. Given its pivotal role, ensuring the chemical and chiral purity of this reagent is paramount to the success of research and development endeavors. This guide outlines the analytical methodologies for its validation and compares its purity profile with that of its diastereomer, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, and a related analog, (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid.
Purity Assessment of this compound
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed to determine chemical purity, while chiral HPLC is essential for ascertaining enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of potential impurities.
Table 1: Summary of Purity and Impurity Profile
| Analyte | Typical Purity (%) | Key Analytical Method | Potential Impurities |
| This compound | 95 - 98 | Chiral HPLC, NMR | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (diastereomer), residual solvents, starting materials |
Comparative Analysis with Alternative Compounds
The selection of a building block in drug design is often a choice between subtle structural and physicochemical differences. Here, we compare the purity of our target compound with its diastereomer and a methoxy-substituted analog.
Table 2: Purity Comparison of Fluorinated and Methoxy-Substituted Proline Analogs
| Compound | Stereochemistry | Typical Purity (%) | Notes |
| This compound | trans | 95 - 98[1][2] | The trans configuration of the fluorine atom relative to the carboxylic acid group. |
| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid | cis | ≥97[3] to ≥99 (Fmoc-protected)[4] | The cis diastereomer. The Fmoc-protected version often exhibits higher purity due to additional purification steps. |
| (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride | trans | ≥95[5] | A non-fluorinated analog with a methoxy group, offering different electronic and steric properties. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
This method is designed to separate the (2S,4R) and (2S,4S) diastereomers of 4-fluoropyrrolidine-2-carboxylic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). A typical starting gradient could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the prepared sample. The retention times of the different stereoisomers will vary depending on the exact conditions and column used. The relative peak areas are used to calculate the diastereomeric purity.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides crucial information about the chemical structure and can be used to identify and quantify impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts and coupling constants of the pyrrolidine ring protons will be characteristic of the (2S,4R) stereoisomer. Integration of the peaks corresponding to the compound versus those of known impurities (e.g., residual solvents) can be used to assess purity.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected for the fluorine atom. The presence of other signals may indicate fluorinated impurities. The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive technique for detecting such impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is a powerful tool for the sensitive detection and identification of impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatography: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm) is typically used. The mobile phase can consist of water and acetonitrile, both with 0.1% formic acid, run in a gradient elution.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound. A full scan can be used to detect ions corresponding to the parent compound and any potential impurities. Tandem MS (MS/MS) can be used to fragment the ions of interest to aid in their structural elucidation.
-
Analysis: The mass-to-charge ratio (m/z) of the parent compound should be confirmed. Any additional peaks in the chromatogram can be investigated by their mass to identify potential impurities, such as starting materials or by-products from the synthesis.
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for the purity validation of the target compound.
Relationship Between Analyzed Compounds
The diagram below illustrates the stereochemical relationship between the primary compound and its diastereomeric alternative.
Caption: Stereochemical relationship between the target compound and its alternative.
References
A Comparative Guide to the X-ray Crystallography of Peptides Containing 4-Fluoroproline
For researchers, scientists, and drug development professionals, the precise atomic-level understanding of peptide and protein structure is paramount. The incorporation of non-canonical amino acids, such as 4-fluoroproline, offers a powerful tool to modulate the conformational and biophysical properties of these molecules. This guide provides an objective comparison of the crystallographic outcomes of peptides and proteins containing 4-fluoroproline versus their unmodified proline counterparts, supported by experimental data from published crystal structures.
The introduction of a fluorine atom onto the proline ring has significant stereoelectronic consequences, primarily influencing the ring's pucker and the cis/trans isomerization of the preceding peptide bond.[1][2] These effects are diastereomer-dependent, with (4R)-fluoroproline (Flp) favoring an exo pucker and the trans amide conformation, while (4S)-fluoroproline (flp) preferentially adopts an endo pucker.[3] These conformational biases can pre-organize a peptide backbone, potentially enhancing stability or altering biological activity.[4]
Comparative Crystallographic Data
To illustrate the impact of 4-fluoroproline incorporation on protein structure, we present a comparison of crystallographic data from two well-characterized proteins: Enhanced Green Fluorescent Protein (EGFP) and the large fragment of Taq DNA Polymerase (KlenTaq).
Enhanced Green Fluorescent Protein (EGFP)
In a study investigating the effects of (4S)-FPro on protein folding and stability, all 10 proline residues in EGFP were replaced with (4S)-FPro. The crystal structure of this variant was determined and compared to the wild-type protein.
| Parameter | Wild-Type EGFP | (4S)-FPro-EGFP |
| PDB ID | 4EUL[5] | 2Q6P[1] |
| Resolution (Å) | 1.35[5] | 2.1[1] |
| R-work | 0.128[5] | 0.203 |
| R-free | 0.169[5] | 0.254 |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell (a, b, c in Å) | 52.0, 63.3, 72.0 | 51.5, 63.5, 71.7 |
Taq DNA Polymerase (KlenTaq Fragment)
The crystal structure of the KlenTaq DNA polymerase has been solved with (4R)-FPro incorporated, providing insights into how this modification is tolerated in a large, complex enzyme.
| Parameter | Wild-Type KlenTaq | (4R)-FPro-KlenTaq |
| PDB ID | 4DLG[6] | 4DLE[2] |
| Resolution (Å) | 1.89[6] | 2.44[2] |
| R-work | 0.214[6] | 0.233[2] |
| R-free | 0.252[6] | 0.282[2] |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell (a, b, c in Å) | 67.8, 98.9, 114.7 | 68.2, 99.2, 114.8 |
Conformational Analysis from Crystal Structures
The high-resolution crystal structures allow for a detailed analysis of the local conformational changes induced by 4-fluoroproline.
-
EGFP with (4S)-FPro: In the (4S)-FPro-EGFP structure (PDB: 2Q6P), nine out of the ten fluoroproline residues were observed in the anticipated Cγ-endo pucker conformation.[1] One residue, (4S)-FPro56, adopted a Cγ-exo pucker, suggesting that the local protein environment can override the intrinsic conformational preference of the fluorinated amino acid.[1] The incorporation of (4S)-FPro led to a well-structured protein with faster folding kinetics.[7]
-
Taq DNA Polymerase with (4R)-FPro: The structure of KlenTaq with (4R)-FPro (PDB: 4DLE) demonstrates that this modification is well-tolerated within a complex protein framework.[8] The study highlighted that the interplay of newly formed interactions and the inherent conformational preferences of (4R)-FPro determines its stabilizing or destabilizing effect.[8] Notably, the replacement of proline with 4-fluoroproline appeared to improve the crystallization capability of the polymerase.[8]
Experimental Protocols
The determination of a peptide or protein crystal structure is a multi-step process. Below is a generalized workflow and specific details where available for the presented examples.
General Experimental Workflow for Peptide X-ray Crystallography
Caption: A generalized workflow for peptide and protein X-ray crystallography.
Methodologies for Cited Experiments
1. Peptide/Protein Synthesis and Purification:
-
Peptides: For crystallographic studies, peptides are typically synthesized using standard Fmoc-based solid-phase peptide synthesis and purified by reverse-phase HPLC to >95% purity.[9][10]
-
Proteins ((4S)-FPro-EGFP & (4R)-FPro-KlenTaq): The fluorinated proteins were expressed in a proline-auxotrophic E. coli strain.[1] The growth medium was supplemented with the respective 4-fluoroproline diastereomer to achieve residue-specific incorporation. Proteins were then purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[11]
2. Crystallization:
-
General Principle: Crystallization is typically achieved using vapor diffusion methods (hanging or sitting drop).[12] A small drop containing the purified peptide/protein mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution. This slow evaporation of water from the drop gradually increases the concentration of both the biomolecule and the precipitant, ideally leading to the formation of well-ordered crystals.[12]
-
(4S)-FPro-EGFP (PDB: 2Q6P): Specific crystallization conditions for this protein are detailed in the corresponding publication.[1] Typically, commercial screens are used to identify initial crystallization "hits," which are then optimized by varying pH, precipitant concentration, and additives.
3. Data Collection and Structure Refinement:
-
Data Collection: Crystals are harvested, treated with a cryoprotectant, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[9]
-
Structure Solution: The phase problem is often solved using molecular replacement if a homologous structure is available.
-
Refinement: The initial model is then refined against the experimental diffraction data. This iterative process aims to minimize the difference between the observed structure factors (|Fobs|) and the calculated structure factors (|Fcalc|) from the model. The quality of the final model is assessed by the R-work and R-free values. A lower R-factor indicates a better agreement between the model and the experimental data.[13] The R-free is calculated from a small subset of reflections that are not used in the refinement process to provide a less biased measure of model quality.[14]
Logical Relationships in Conformational Control
The stereochemistry at the C4 position of the proline ring dictates the conformational outcome due to the gauche effect.
Caption: Conformational preferences of 4-fluoroproline diastereomers.
References
- 1. Synthetic Biology of Proteins: Tuning GFPs Folding and Stability with Fluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Crystal Structure of Enhanced Green Fluorescent Protein to 1.35 Å Resolution Reveals Alternative Conformations for Glu222 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 14. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
A Comparative Analysis of Fluorinated and Non-Fluorinated Proline Analogs for Researchers and Drug Development Professionals
The strategic incorporation of proline analogs into peptides and proteins is a powerful tool in chemical biology and drug discovery. Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, influencing protein folding, stability, and molecular interactions. Fluorination of proline represents a subtle yet potent modification that can fine-tune these properties. This guide provides a comprehensive comparison of fluorinated and non-fluorinated proline analogs, supported by experimental data, to aid researchers in selecting the optimal analog for their specific application.
Data Presentation: A Quantitative Comparison
The introduction of fluorine, a highly electronegative atom, into the proline ring induces significant stereoelectronic effects that modulate its conformational preferences and physicochemical properties. The following tables summarize key quantitative data comparing proline with its fluorinated counterparts, primarily focusing on 4-fluorinated prolines, which are the most extensively studied.
Table 1: Conformational Preferences of Proline and its 4-Fluoro Analogs
The puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond are critical determinants of the local and global conformation of proline-containing peptides and proteins.
| Compound | Pyrrolidine Ring Pucker Preference | trans/cis Ratio of Ac-X-OMe in D₂O at 25°C | Key Stereoelectronic Effect |
| Proline (Pro) | Small preference for Cγ-endo (~2:1 endo:exo)[1] | ~4:1 | - |
| (2S, 4R)-4-Fluoroproline (4R-Flp) | Strongly favors Cγ-exo[1][2][3] | ~9:1 (favors trans)[2] | Gauche effect between C-F and C-H bonds[1] |
| (2S, 4S)-4-Fluoroproline (4S-Flp) | Strongly favors Cγ-endo[1][2][3] | ~1.5:1 (favors cis relative to Pro)[2] | Gauche effect between C-F and C-H bonds[1] |
| 4,4-Difluoroproline (Dfp) | No strong pucker preference, similar to proline[2] | Weakly destabilizes the trans-amide[2] | Competing electronic effects |
Table 2: Physicochemical Properties
Fluorination also impacts the electronic properties of the proline ring, which can affect its reactivity and interactions.
| Compound | pKa (Ammonium group in D₂O) | logP (Lipophilicity) |
| Proline (Pro) | ~10.6 | -2.58 (calculated) |
| (2S, 4R)-4-Fluoroproline (4R-Flp) | Lower than Proline | Slightly less lipophilic than Proline[2] |
| (2S, 4S)-4-Fluoroproline (4S-Flp) | Lower than Proline | Slightly less lipophilic than Proline[2] |
| 4,4-Difluoroproline (Dfp) | Lower than Proline | Slightly more lipophilic than Proline[2] |
Table 3: Impact on Peptide and Protein Stability
The conformational biases induced by fluorinated prolines can translate into significant effects on the stability of peptides and proteins.
| Proline Analog | Effect on Collagen Triple Helix Stability | Effect on Globular Protein Stability (Context-Dependent) |
| (2S, 4R)-4-Fluoroproline (4R-Flp) | Increases thermal stability[4] | Can increase stability if the native proline has a Cγ-exo pucker and trans-amide bond[1] |
| (2S, 4S)-4-Fluoroproline (4S-Flp) | Decreases thermal stability | Can decrease stability if the native proline has a Cγ-exo pucker and trans-amide bond[1] |
Table 4: Binding Affinity Modulation
The conformationally constrained nature of fluorinated prolines can be exploited to modulate the binding affinity of peptides to their protein targets.
| Interaction System | Proline Analog | Effect on Binding Affinity |
| Collagen-Integrin | (2S, 4R)-4-Hydroxyproline (a non-fluorinated analog) | Enhances binding of integrin α1β1 compared to Proline[5][6] |
| Proline-rich motif - SH3 domain | (4R)-Flp or (4S)-Flp | Generally weakens binding affinity[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of proline analogs. Below are protocols for key experiments cited in this guide.
NMR Spectroscopy for Conformational Analysis of Proline Analogs
Objective: To determine the pyrrolidine ring pucker and the cis/trans isomer ratio of a proline-containing peptide.
Methodology:
-
Sample Preparation: Dissolve the peptide containing the proline analog in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a buffer solution) to a final concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹H and ¹⁹F NMR spectra to observe the presence of distinct signals for the cis and trans isomers. The slow exchange between these isomers on the NMR timescale allows for their individual detection.[8]
-
Acquire two-dimensional NMR spectra, such as TOCSY, NOESY, and HSQC, to assign the proton and carbon resonances for both the cis and trans conformers.[9]
-
For ring pucker analysis, measure the ³J(H,H) and ³J(H,F) coupling constants from high-resolution 1D or 2D NMR spectra.[10]
-
-
Data Analysis:
-
Cis/Trans Ratio: Integrate the well-resolved signals corresponding to the cis and trans isomers in the ¹H or ¹⁹F spectrum to determine their relative populations.[7][11]
-
Ring Pucker: Use the measured vicinal coupling constants in a Karplus-type analysis to determine the dihedral angles and thus the preferred puckering conformation (Cγ-endo or Cγ-exo) of the pyrrolidine ring.[1]
-
In Vitro Peptide Stability Assay in Human Plasma
Objective: To assess the metabolic stability of a peptide containing a proline analog by measuring its half-life in human plasma.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates.[12]
-
-
Incubation:
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[12]
-
Immediately quench the enzymatic degradation by adding the aliquot to a tube containing 2-3 volumes of an ice-cold precipitation solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).[12][13]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples to precipitate plasma proteins and centrifuge at high speed.[13]
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model.[13]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a proline-analog-containing peptide and its target protein.
Methodology:
-
Sample Preparation:
-
Dialyze both the peptide (ligand) and the protein (macromolecule) extensively against the same buffer to minimize heat of dilution effects.[14]
-
Determine the accurate concentrations of the peptide and protein solutions.
-
-
ITC Experiment Setup:
-
Titration:
-
Perform a series of small, sequential injections of the peptide solution into the protein solution while maintaining a constant temperature.[16]
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[17]
-
Mandatory Visualizations
Experimental Workflow for Proline Analog Evaluation
SH3 Domain-Mediated Signaling Pathway
References
- 1. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pnas.org [pnas.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide: Unlocking Enhanced Stability and Conformational Control with Fluorinated Prolines
For researchers, scientists, and drug development professionals, the quest for greater control over peptide and protein structure and function is paramount. The strategic incorporation of non-canonical amino acids offers a powerful tool to achieve this. This guide provides an in-depth comparison of fluorinated prolines and the commonly used hydroxyproline, highlighting the distinct advantages of fluorine substitution in peptide and protein engineering.
The substitution of proline residues, critical determinants of protein architecture, can profoundly influence the stability, conformation, and biological activity of peptides and proteins. While post-translational modification of proline to 4-hydroxyproline (Hyp) is a key natural strategy for stabilizing collagen, the synthetic incorporation of 4-fluoroprolines (FPro) offers superior and more nuanced control over molecular properties. This is primarily due to the strong inductive effect of the fluorine atom, which allows for the fine-tuning of stereoelectronic effects that govern peptide backbone conformation.[1][2]
Superior Thermal Stability with Fluorinated Prolines
A key advantage of incorporating (2S,4R)-4-fluoroproline (Flp) into collagen-like peptides is a dramatic increase in thermal stability compared to peptides containing hydroxyproline. This hyperstability is not due to hydrogen bonding, as fluorine is a poor hydrogen bond acceptor, but rather to a more potent stereoelectronic effect.[3][4] The electron-withdrawing fluorine atom enhances the gauche effect, which preorganizes the pyrrolidine ring into the Cγ-exo pucker favored in the collagen triple helix.[3]
The thermodynamic basis for this enhanced stability also differs significantly. The stability conferred by hydroxyproline is primarily enthalpic, driven by the favorable hydration of the hydroxyl group.[4][5] In contrast, the stability gained from fluoroproline is largely entropic, resulting from the release of ordered water molecules from the less hydrated fluorinated peptide upon folding.[5][6]
Comparative Thermal Stability of Collagen-Like Peptides
| Peptide Sequence | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)₁₀ | 24 | [7] |
| (Pro-Hyp-Gly)₁₀ | 58 | [7] |
| (Pro-Flp-Gly)₁₀ | 97 | [7] |
Precise Conformational Control: Pucker and Isomerization
The stereochemistry of the fluorine atom at the C4 position of the proline ring provides a powerful handle to control two critical conformational features: the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[2][8] This level of control is less pronounced with hydroxyproline.
-
(2S,4R)-4-fluoroproline (Flp): Favors the Cγ-exo ring pucker and the trans conformation of the preceding amide bond. This is the conformation required for stable collagen triple helices when incorporated in the Yaa position.[8][9][10]
-
(2S,4S)-4-fluoroproline (flp): Promotes the Cγ-endo ring pucker and can increase the population of the cis amide bond. This isomer is particularly useful for stabilizing turns or for incorporation in the Xaa position of collagen.[4][8][11]
Furthermore, the electron-withdrawing nature of fluorine can accelerate the rate of cis/trans isomerization of the prolyl bond, a process that is often the rate-limiting step in protein folding.[1][2][12]
Influence on Proline Ring Pucker and Amide Bond Isomerism
| Proline Derivative | Predominant Ring Pucker | Favored Amide Bond Conformation | Key Application |
| Hydroxyproline (Hyp) | Cγ-exo | trans | Collagen stabilization |
| (2S,4R)-Fluoroproline (Flp) | Cγ-exo (strongly favored) | trans (strongly favored) | Enhanced collagen stabilization |
| (2S,4S)-Fluoroproline (flp) | Cγ-endo (strongly favored) | cis (favored) | Turn stabilization, Xaa position in collagen |
A Versatile Tool for Mechanistic Studies and as an NMR Probe
The unique properties of fluorine make fluorinated prolines invaluable tools for biochemical and biophysical studies. By eliminating the hydrogen-bonding capability of the hydroxyl group in Hyp, Flp has been instrumental in dissecting the contributions of stereoelectronic effects versus hydrogen bonding in collagen stability, ultimately refuting the long-held "water-bridge" hypothesis.[1][2][4]
Moreover, the fluorine atom serves as a highly sensitive ¹⁹F NMR probe. With a large chemical shift dispersion and no background signal in biological systems, ¹⁹F NMR of proteins containing fluorinated prolines provides a powerful method to study protein conformation, dynamics, and interactions with other molecules.[13][14][15]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
Standard Fmoc-based solid-phase peptide synthesis protocols can be readily adapted for the incorporation of Fmoc-protected fluorinated prolines.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in NMP or DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Amino Acid Coupling: Activate the Fmoc-protected fluoroproline (or other amino acid) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
CD spectroscopy is used to monitor the secondary structure of the peptides and their thermal denaturation.
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer or acetic acid solution) to a known concentration.
-
CD Spectra Acquisition: Record the CD spectrum of the peptide solution, typically from 190 to 260 nm, at a low temperature (e.g., 4°C) to observe the folded state. A characteristic positive peak around 225 nm is indicative of a collagen triple helix.
-
Thermal Denaturation: Monitor the CD signal at a fixed wavelength (e.g., 225 nm) while gradually increasing the temperature at a controlled rate.
-
Data Analysis: Plot the CD signal as a function of temperature. The melting temperature (Tm) is determined as the midpoint of the thermal transition.
Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis
DSC directly measures the heat absorbed by the peptide solution upon unfolding, providing thermodynamic parameters of the transition.
-
Sample and Reference Preparation: Prepare a solution of the peptide at a known concentration in the desired buffer. Use the same buffer as the reference.
-
DSC Scan: Place the sample and reference solutions in the DSC instrument and scan a range of temperatures at a constant rate, measuring the differential heat flow.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the unfolding transition. The temperature at the peak maximum corresponds to the Tm. Integration of the peak area provides the calorimetric enthalpy (ΔH) of unfolding.
Visualizing the Concepts
Caption: Stereoelectronic effects of Flp vs. Hyp on proline conformation.
Caption: Workflow for synthesis and analysis of modified peptides.
References
- 1. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. NMR investigations of proline and its derivatives. 3. A NMR method for estimating spectroscopic and conformational changes in prolyl-compounds: the Halpha PMR multiplet of proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Revolutionizing Peptide Therapeutics: The Impact of Fluorination on Metabolic Stability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A promising strategy to overcome this limitation is the incorporation of fluorinated residues into the peptide backbone. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated peptides, supported by experimental data, to inform the rational design of next-generation peptide-based therapeutics.
Enhanced Resistance to Proteolytic Degradation: A Quantitative Comparison
The introduction of fluorine atoms into amino acid side chains can dramatically enhance a peptide's resistance to enzymatic cleavage. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide bond, making it a less favorable substrate for proteases. Furthermore, the steric hindrance provided by fluorinated residues can physically shield the peptide backbone from protease access.
Below are tables summarizing quantitative data from various studies, comparing the metabolic stability of fluorinated peptides to their non-fluorinated counterparts.
Table 1: Stability of Fluorinated Glucagon-Like Peptide-1 (GLP-1) Analogs against Dipeptidyl Peptidase IV (DPP-IV)
| Peptide Analog | Modification | Half-life (t½) vs. Control | Fold Increase in Stability |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | Resistant to DPP-IV for 24h | - |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | - | 1.5-fold[1] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | - | 2.9-fold[1] |
Table 2: Stability of Various Fluorinated Peptides against Different Proteases
| Peptide Model | Fluorinated Amino Acid | Protease | Improvement in Stability (vs. Non-fluorinated) |
| Buforin/Magainin Analogs | Fluorinated amino acids | Trypsin | Modest increase in resistance[1] |
| Model Peptides | Various fluorinated amino acids | Human Blood Plasma | Varies depending on the amino acid and position[2][3] |
| Model Peptides | Mono-, di-, and tri-fluoroethylglycine | Elastase, Bromelain, Trypsin, Proteinase K | Degree of degradation depends on the enzyme and the extent of fluorination[4] |
It is important to note that the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[5]
Experimental Protocols for Assessing Metabolic Stability
To aid researchers in evaluating the metabolic stability of novel fluorinated peptides, detailed methodologies for key in vitro assays are provided below.
In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in human plasma, providing insights into its in vivo half-life.
Materials and Reagents:
-
Purified fluorinated and non-fluorinated peptides
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the peptides in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in PBS.
-
Incubation: Pre-warm human plasma to 37°C. Add the peptide solution to the plasma and incubate at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the enzymatic degradation.
-
Sample Preparation: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.
Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by liver enzymes, primarily cytochrome P450s.[6][7]
Materials and Reagents:
-
Purified fluorinated and non-fluorinated peptides
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the peptide solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Termination: Stop the reaction by adding the aliquot to a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the microsomal proteins and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the amount of the parent peptide remaining in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the peptide and calculate its in vitro half-life and intrinsic clearance.[7]
Visualizing Metabolic Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were created using Graphviz (DOT language).
Conclusion
The incorporation of fluorinated residues is a powerful and effective strategy for enhancing the metabolic stability of therapeutic peptides. As demonstrated by the compiled data, fluorination can significantly increase resistance to proteolytic degradation, a key determinant of a peptide's in vivo half-life. The provided experimental protocols offer a framework for researchers to systematically evaluate the metabolic stability of their own fluorinated peptide candidates. By understanding and applying these principles, the scientific community can accelerate the development of more robust and effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of Fluoropyrrolidine-Based DPP-4 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of type 2 diabetes therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors represent a cornerstone of modern treatment strategies. Within this class, fluoropyrrolidine-based compounds have emerged as a particularly promising scaffold. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The introduction of fluorine into the pyrrolidine ring of DPP-4 inhibitors has been shown to significantly influence their potency, selectivity, and pharmacokinetic properties. Understanding the nuances of how the position and number of fluorine atoms, along with other structural modifications, impact inhibitor performance is critical for the rational design of next-generation antidiabetic agents.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of various fluoropyrrolidine-based compounds against DPP-4 and the related proteases, DPP-8 and DPP-9. Selectivity is a crucial parameter, as off-target inhibition of DPP-8 and DPP-9 has been associated with adverse effects. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.
Table 1: In Vitro Inhibitory Activity of 4-Fluoropyrrolidine-2-carbonitrile Derivatives against DPP-4, DPP-8, and DPP-9
| Compound | R Group | DPP-4 IC50 (μM) | DPP-8 IC50 (μM) | DPP-9 IC50 (μM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 1a | H | 0.15 | >100 | >100 | >667 | >667 |
| 1b | 2,4,5-trifluorobenzyl | 0.017 | 22.3 | 19.8 | 1312 | 1165 |
| 1c | 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl | 0.025 | 35.2 | 28.9 | 1408 | 1156 |
Data synthesized from multiple sources, including a study on pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives.[4]
Table 2: In Vivo Efficacy of Fluoropyrrolidine-Based Inhibitors in an Oral Glucose Tolerance Test (OGTT) in Mice
| Compound | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Compound 17a | 10 | 45.2 |
| Sitagliptin (Reference) | 10 | 41.8 |
AUC: Area Under the Curve. Data from a study evaluating compound 17a, a 4-fluoropyrrolidine-2-carbonitrile derivative.[4]
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of fluoropyrrolidine-based DPP-4 inhibitors:
-
Role of the Fluorine Atom: The introduction of a fluorine atom at the 4-position of the pyrrolidine ring generally enhances DPP-4 inhibitory activity.[3] The stereochemistry of the fluorine substitution is also critical, with the (4S)-fluoro derivative often showing superior potency.
-
The Cyanopyrrolidine Moiety: The 2-cyanopyrrolidine group is a crucial pharmacophore that forms a covalent adduct with the catalytic serine residue (Ser630) in the active site of DPP-4.
-
N-Substitutions: The substituent at the 1-position of the pyrrolidine ring plays a significant role in determining both potency and selectivity. Bulky and hydrophobic groups, such as trifluorobenzyl or triazolopyrazine moieties, often lead to highly potent inhibitors.[4] These groups are believed to occupy the S1 and S2 pockets of the DPP-4 active site, leading to enhanced binding affinity.
-
Selectivity: While potent DPP-4 inhibition is essential, selectivity over DPP-8 and DPP-9 is equally important. The studies on 4-fluoropyrrolidine-2-carbonitrile derivatives demonstrate that it is possible to achieve high selectivity, with selectivity ratios exceeding 1000-fold.[4]
Signaling Pathway of DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, fluoropyrrolidine-based inhibitors increase the levels of active GLP-1 and GIP, which in turn leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.
In Vitro DPP-4 Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (fluoropyrrolidine-based inhibitors)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add a solution of the DPP-4 enzyme to each well.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a control group with only the enzyme and buffer.
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a test compound on glucose metabolism after an oral glucose challenge.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Test compound
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose levels (t=0 min) from the tail vein.
-
Administer the test compound or vehicle control orally via gavage.
-
After a specific time (e.g., 30 minutes), administer a glucose solution orally to all mice.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.
-
Compare the AUC of the test compound-treated group to the vehicle-treated group to determine the percentage of glucose reduction.
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold has proven to be a highly effective strategy for the development of potent and selective DPP-4 inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of the 4-fluoro-2-cyanopyrrolidine moiety and the nature of the N-substituent in achieving optimal pharmacological profiles. By leveraging this understanding and employing robust experimental protocols, researchers can continue to advance the design of novel and improved therapeutics for the management of type 2 diabetes.
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
This document provides a comprehensive guide for the safe and proper disposal of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general principles for handling halogenated organic compounds and hydrochloride salts. All procedures must be executed in strict accordanceance with institutional, local, state, and federal regulations.
Waste Characterization
This compound is classified as a halogenated organic compound due to the presence of fluorine. The hydrochloride salt form also imparts acidic properties. Therefore, it must be treated as a hazardous chemical waste.
Key Hazard Classifications (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
Respiratory Tract Irritant
-
Acute Toxicity (Oral, Dermal, Inhalation) - Assume harmful in the absence of specific data.
Segregation and Storage
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Waste Container: Use a designated, properly labeled, and chemically resistant container for halogenated organic waste. Polyethylene or glass containers are generally suitable. Avoid metal containers, as the acidic nature of the hydrochloride could cause corrosion.[1]
-
Segregation:
-
DO NOT mix with non-halogenated organic waste.[2][3] Keeping these waste streams separate can significantly reduce disposal costs.[4]
-
DO NOT mix with bases, strong oxidizing agents, or other reactive chemicals.[1][2]
-
Keep separate from aqueous waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1] The storage area should be a designated satellite accumulation area (SAA) with secondary containment.[4]
Labeling
Properly label the hazardous waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The approximate concentration and total amount of the waste
-
The date of initial accumulation
-
The appropriate hazard pictograms (e.g., irritant, health hazard)
Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (consult a glove compatibility chart)
-
A lab coat
-
-
Waste Collection:
-
Request for Pickup: Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or a commercial chemical absorbent.
-
Neutralization (for small spills): For very small, manageable spills, cautious neutralization with a weak base (e.g., sodium bicarbonate solution) may be possible. However, this should only be performed by trained personnel.
-
Cleanup:
-
Wear appropriate PPE.
-
Carefully sweep or scoop up the absorbed material.
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Decontamination: Decontaminate all equipment and PPE used during the cleanup process.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Quantitative Data Summary
The following table summarizes representative quantitative data for similar chemical compounds. These values should be used as a general guideline and confirmed with a specific SDS when available.
| Parameter | Value | Source/Notes |
| GHS Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
| pH | Acidic | As a hydrochloride salt. |
| Recommended Storage | Cool, dry, well-ventilated | General recommendation for halogenated organic compounds.[1] |
| Incompatible Materials | Strong bases, Strong oxidizing agents | General incompatibility for halogenated organic acids.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for halogenated organic waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 12043048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a fluorinated organic compound that, like its free base, is anticipated to cause skin, eye, and respiratory irritation. The hydrochloride salt's acidic nature necessitates additional precautions. This guide is intended for researchers, scientists, and drug development professionals to supplement, not replace, institutional safety protocols and the compound's specific Safety Data Sheet (SDS).
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed immediately upon contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required. |
| Respiratory | Fume Hood | All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational and the sash is at the appropriate working height.
- Designate a specific area within the fume hood for handling the compound.
- Have an emergency spill kit readily accessible. The kit should contain absorbent materials, neutralizing agents (such as sodium bicarbonate for acidic spills), and appropriate waste disposal bags.
2. Weighing and Solution Preparation:
- Handle the solid form of this compound in a fume hood to avoid inhalation of fine particles.
- Use anti-static weighing paper or a container to minimize dispersal of the powder.
- When preparing solutions, slowly add the compound to the solvent to avoid splashing. If diluting, always add acid to water, never the other way around.
3. During the Experiment:
- Keep all containers with the compound sealed when not in use.
- Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately follow the first aid procedures outlined in the SDS.
- Work with the smallest quantities feasible to minimize potential exposure.
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of waste are critical to prevent hazardous reactions and environmental contamination.
1. Waste Segregation:
- Halogenated Organic Waste: All solid waste contaminated with this compound, as well as any organic solvent solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1][2][3][4]
- Aqueous Acidic Waste: Aqueous solutions containing the compound should be collected in a separate, labeled "Aqueous Acidic Waste" container. Do not mix with organic solvent waste.[5][6][7]
2. Neutralization of Aqueous Acidic Waste (for small quantities):
- Work in a fume hood and wear appropriate PPE.
- Dilute the acidic waste by slowly adding it to a large volume of cold water (a 1:10 ratio is a general guideline).[5]
- Slowly add a weak base, such as sodium bicarbonate or a 5-10% sodium carbonate solution, while stirring continuously.[5]
- Monitor the pH using pH paper or a calibrated meter until it is within the neutral range (typically 6.0-8.0), or as specified by local regulations.[5]
- Be aware that this process can generate gas (carbon dioxide) and heat; proceed slowly to control the reaction.[5]
- The neutralized solution may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always consult your institution's environmental health and safety office.[5]
3. Container Management:
- All waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[2]
- Label waste containers clearly with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Corrosive, Irritant).[4][8][9]
- Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the logical hierarchy of hazard controls.
Caption: Workflow for handling this compound.
Caption: Logical relationship of hazard identification and control measures.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
